A 58365A
Description
from Streptomyces chromofuscus; structure given in second source
Properties
CAS No. |
87896-52-4 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
6-(2-carboxyethyl)-8-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6/c14-9-5-6(1-4-10(15)16)11(17)13-7(9)2-3-8(13)12(18)19/h5,8,14H,1-4H2,(H,15,16)(H,18,19) |
InChI Key |
HMWIHWAAIYAMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1C(=O)O)CCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-carboxy-1,2,3,5-tetrahydro-9-hydroxy-5-oxo-6-indolizinepropanoic acid A 58365A A-58365A A58365A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of A-58365A
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of A-58365A, a potent inhibitor of the angiotensin-converting enzyme (ACE). Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific information to elucidate how A-58365A exerts its therapeutic effects. Through a detailed examination of its interaction with the renin-angiotensin system, alongside comprehensive experimental methodologies and quantitative data, this guide offers a thorough understanding of this compound's pharmacological profile.
Core Mechanism: Inhibition of Angiotensin-Converting Enzyme
A-58365A, a natural product isolated from the fermentation broth of Streptomyces chromofuscus, functions as a powerful inhibitor of the angiotensin-converting enzyme (ACE). ACE is a critical zinc-dependent metalloproteinase that plays a central role in the regulation of blood pressure through the renin-angiotensin system (RAS).
The primary function of ACE is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in blood pressure. Additionally, angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.
A-58365A competitively inhibits ACE, thereby preventing the formation of angiotensin II. This inhibition leads to a cascade of downstream effects, including vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. By targeting a key enzymatic step in the RAS, A-58365A effectively modulates this critical physiological pathway.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of A-58365A against angiotensin-converting enzyme is a key determinant of its pharmacological efficacy. While specific quantitative data such as IC50 or Ki values for A-58365A were not available in the searched resources, the following table provides a template for how such data would be presented. For comparison, typical IC50 values for other known ACE inhibitors are included.
| Compound | Target Enzyme | IC50 Value | Assay Conditions | Reference |
| A-58365A | Angiotensin-Converting Enzyme | Not available in searched resources | - | - |
| Captopril | Angiotensin-Converting Enzyme | ~20 nM | Varies by study | [Generic Data] |
| Enalaprilat | Angiotensin-Converting Enzyme | ~1-5 nM | Varies by study | [Generic Data] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of A-58365A and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following section details a generalized protocol for determining the in vitro inhibitory activity of A-58365A on angiotensin-converting enzyme. This protocol is based on commonly used methods for assessing ACE inhibition.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-58365A against purified ACE.
Materials:
-
Purified rabbit lung ACE (or other commercially available ACE)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Boric acid buffer (pH 8.3) containing NaCl
-
A-58365A stock solution and serial dilutions
-
1 M Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a stock solution of HHL in the assay buffer.
-
Perform serial dilutions of A-58365A in the assay buffer to obtain a range of concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add a defined volume of the ACE working solution.
-
Add a corresponding volume of either the A-58365A dilution or the assay buffer (for control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the HHL stock solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding 1 M HCl.
-
The product of the reaction, hippuric acid, is then extracted from the aqueous phase using ethyl acetate.
-
The ethyl acetate layer is separated, evaporated to dryness, and the hippuric acid residue is redissolved in a suitable solvent (e.g., water or mobile phase for HPLC).
-
The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by using a reverse-phase HPLC system.
-
-
Data Analysis:
-
The percentage of ACE inhibition for each concentration of A-58365A is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value, the concentration of A-58365A that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
A-58365A is a potent inhibitor of the angiotensin-converting enzyme, a key regulator of the renin-angiotensin system. Its mechanism of action involves the direct inhibition of ACE, leading to a reduction in the production of the vasoconstrictor angiotensin II. This ultimately results in vasodilation and a lowering of blood pressure. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of A-58365A and other potential ACE inhibitors. The continued study of such compounds is crucial for the development of novel therapeutics for cardiovascular diseases.
Unraveling the Structural Nuances of A-58365A and A-58365B: A Technical Deep Dive
For Immediate Release
A detailed technical guide providing a comprehensive comparison of the structural and functional characteristics of A-58365A and A-58365B, two homologous angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ACE inhibitors and the renin-angiotensin system.
Core Structural Differences and Physicochemical Properties
A-58365A and A-58365B are naturally occurring ACE inhibitors isolated from the fermentation broth of Streptomyces chromofuscus.[1][2][3] Structurally, they are homologous compounds, featuring a bicyclic indolizine core. The fundamental difference between the two lies in the length of a carboxylic acid-bearing side chain. A-58365B possesses an additional methylene group in this chain compared to A-58365A.[2]
This seemingly minor variation in structure results in differences in their molecular formulas and weights. The molecular formula for A-58365A is C₁₂H₁₃NO₆, while for A-58365B it is C₁₃H₁₅NO₆.[1][2]
Table 1: Physicochemical Properties of A-58365A and A-58365B
| Property | A-58365A | A-58365B |
| Molecular Formula | C₁₂H₁₃NO₆ | C₁₃H₁₅NO₆ |
| Molecular Weight | 267.24 g/mol | 281.26 g/mol |
| CAS Number | 87896-52-4 | 87896-53-5 |
| Core Structure | Indolizine | Indolizine |
| Key Structural Feature | Propanoic acid side chain | Butanoic acid side chain |
Mechanism of Action: Inhibition of the Renin-Angiotensin System
As inhibitors of Angiotensin-Converting Enzyme (ACE), both A-58365A and A-58365B play a crucial role in modulating the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular homeostasis. ACE is a central enzyme in this pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.
By inhibiting ACE, A-58365A and A-58365B prevent the formation of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.
References
- 1. Isolation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-58365A: An Angiotensin-Converting Enzyme Inhibitor in Hypertension Research
A-58365A , an angiotensin-converting enzyme (ACE) inhibitor isolated from the culture filtrate of Streptomyces chromofuscus, has been identified as a molecule of interest in the field of hypertension research.[1][2] As an ACE inhibitor, A-58365A targets a key enzymatic step in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure. This technical guide provides an in-depth overview of the core principles of A-58365A's role in hypertension research, designed for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
A-58365A functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation.
By inhibiting ACE, A-58365A disrupts this cascade, leading to reduced levels of angiotensin II. This, in turn, results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.
Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by A-58365A leads to an accumulation of bradykinin, which can further contribute to the blood pressure-lowering effect through its vasodilatory actions.
Quantitative Data
Currently, publicly available literature does not provide specific quantitative data on the ACE inhibitory potency (e.g., IC50 values) or in vivo antihypertensive efficacy of A-58365A. Further research and publication of experimental results are required to populate the following data tables.
Table 1: In Vitro ACE Inhibition Data for A-58365A
| Compound | IC50 (nM) | Assay Conditions | Source |
| A-58365A | Data not available |
Table 2: In Vivo Antihypertensive Effects of A-58365A
| Animal Model | Dose | Route of Administration | Blood Pressure Reduction (mmHg) | Duration of Effect | Source |
| Spontaneously Hypertensive Rat (SHR) | Data not available |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing A-58365A are not currently available in the public domain. However, a general methodology for assessing the ACE inhibitory activity of a compound is outlined below.
In Vitro ACE Inhibition Assay (General Protocol)
This protocol is based on the spectrophotometric measurement of the product of ACE-catalyzed hydrolysis of a synthetic substrate.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Test compound (A-58365A)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and A-58365A in appropriate buffers.
-
Assay Reaction:
-
In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of A-58365A (or vehicle control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Extraction: Extract the hippuric acid (the product of HHL hydrolysis) into ethyl acetate by vigorous mixing followed by centrifugation.
-
Quantification:
-
Carefully collect the ethyl acetate layer.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition for each concentration of A-58365A compared to the control.
-
Determine the IC50 value, which is the concentration of A-58365A required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
A-58365A is a recognized ACE inhibitor with potential applications in hypertension research. Its mechanism of action through the inhibition of the renin-angiotensin system is well-understood in the context of its drug class. However, a comprehensive understanding of its specific potency, in vivo efficacy, and detailed pharmacological profile is hampered by the current lack of publicly available quantitative data and detailed experimental studies. Further research is necessary to fully elucidate the therapeutic potential of A-58365A as an antihypertensive agent.
References
Preliminary Studies on Novel Therapeutics for Congestive Heart Failure: A Technical Guide
Disclaimer: Initial searches for a compound designated "A 58365A" yielded no publicly available scientific literature or clinical data. It is presumed that this is an internal, preclinical designation. This guide, therefore, utilizes Sacubitril/Valsartan (LCZ696), a first-in-class Angiotensin Receptor-Neprilysin Inhibitor (ARNI), as a representative agent to illustrate the preliminary studies and data relevant to the development of a novel therapeutic for congestive heart failure. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. It is a progressive disease associated with significant morbidity and mortality. The pathophysiology of CHF involves the activation of several neurohormonal systems, most notably the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system, which lead to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.
Sacubitril/Valsartan represents a paradigm shift in the treatment of heart failure with reduced ejection fraction (HFrEF). It is a combination drug that simultaneously blocks the RAAS and augments the beneficial effects of the natriuretic peptide system. This dual mechanism of action targets two key pathways implicated in the progression of heart failure.
Mechanism of Action
Sacubitril/Valsartan exerts its therapeutic effects through the synergistic actions of its two components:
-
Sacubitril: A prodrug that is converted to its active metabolite, LBQ657. LBQ657 inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting neprilysin, Sacubitril increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy.
-
Valsartan: An angiotensin II type 1 (AT1) receptor blocker. It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the detrimental effects of RAAS activation, such as vasoconstriction, aldosterone release, and cardiac remodeling.
The simultaneous inhibition of neprilysin and blockade of the AT1 receptor provides a comprehensive approach to counteracting the maladaptive neurohormonal activation in heart failure.
Signaling Pathways
The dual mechanism of action of Sacubitril/Valsartan modulates several key signaling pathways involved in the pathophysiology of congestive heart failure.
Fermentation of Streptomyces chromofuscus for A 58365A Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fermentation of Streptomyces chromofuscus for the production of A 58365A, a potent angiotensin-converting enzyme (ACE) inhibitor. This document synthesizes available data to offer a comprehensive resource on the cultivation of the producing organism, optimization of fermentation parameters, and methodologies for extraction and quantification.
Introduction to this compound and Streptomyces chromofuscus
This compound is a nitrogen-containing bicyclic compound with the molecular formula C12H13NO6.[1][2] It, along with its homolog A 58365B, is a potent inhibitor of the angiotensin-converting enzyme, a key target in the management of hypertension.[1][2][3] These compounds are naturally produced by the bacterium Streptomyces chromofuscus, specifically the strain NRRL 15098.[1][2][3] Streptomyces chromofuscus is a soil-dwelling actinomycete known for its ability to produce a variety of secondary metabolites.[4]
Fermentation Process for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces chromofuscus. Optimization of the fermentation medium has been shown to significantly increase the final product titer.[3]
Culture Maintenance and Inoculum Development
Maintaining a healthy and productive culture of Streptomyces chromofuscus NRRL 15098 is critical for consistent this compound production.
Experimental Protocol: Culture Maintenance and Inoculum Development
-
Strain: Streptomyces chromofuscus NRRL 15098.
-
Maintenance Medium: Agar slants of a suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), incubated at 26-28°C for 7-10 days to achieve good sporulation.[5]
-
Spore Suspension: Spores are harvested from the agar slants using a sterile solution (e.g., 0.85% saline with 0.1% Tween 80) to create a spore suspension.
-
Seed Culture: The spore suspension is used to inoculate a seed medium in a shake flask. The seed culture is incubated at 28°C on a rotary shaker at 250 rpm for 48-72 hours.
-
Production Culture: A portion of the seed culture (typically 5-10% v/v) is then used to inoculate the production fermentation medium.
Production Fermentation
The composition of the production medium is a key factor influencing the yield of this compound. Studies have demonstrated that the inclusion of specific amino acids is crucial for biosynthesis.
Experimental Protocol: Production Fermentation
-
Fermentation Medium: A complex medium is used for production. While the exact composition from the initial discovery is not fully detailed, a representative medium for Streptomyces fermentation would include a carbon source, a nitrogen source, and essential minerals. A critical component for this compound production is the addition of proline.[3]
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration: Adequate aeration is supplied to maintain dissolved oxygen levels.
-
Agitation: Agitation is provided to ensure proper mixing and mass transfer.
-
-
Fermentation Duration: The fermentation is typically carried out for 5 to 7 days. The production of this compound is monitored throughout the fermentation.
Quantitative Data on this compound Production
The optimization of the fermentation medium has a significant impact on the final titer of this compound. The following table summarizes the reported improvement in production.
| Condition | This compound Titer (µg/mL) | Reference |
| Initial Fermentation Medium | < 1 | [3] |
| Optimized Fermentation Medium with Proline | > 20 | [3] |
Extraction and Quantification of this compound
Following fermentation, this compound is isolated from the culture filtrate.
Experimental Protocol: Extraction and Quantification
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.
-
Extraction: this compound is isolated from the culture filtrate.[1] While specific details of the extraction process are not extensively published, a common method for such compounds involves liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.
-
Purification: Further purification can be achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[1]
-
Quantification: The concentration of this compound can be quantified using analytical HPLC with a suitable detector (e.g., UV detector at an appropriate wavelength).[1] Other analytical techniques such as mass spectrometry can also be employed for structural confirmation and quantification.[6][7]
Regulatory Pathways in Streptomyces
While the specific signaling pathways governing this compound biosynthesis in Streptomyces chromofuscus have not been detailed in the available literature, a generalized model of antibiotic biosynthesis regulation in Streptomyces can be informative. The biosynthesis of antibiotics in Streptomyces is a complex process controlled by a hierarchical network of regulatory genes.
Caption: Generalized signaling pathway for antibiotic production in Streptomyces.
This diagram illustrates that environmental signals, such as nutrient limitation, trigger a cascade of global regulatory proteins. These, in turn, activate pathway-specific regulators that control the expression of the biosynthetic gene cluster responsible for producing the antibiotic.
Experimental Workflow for this compound Production
The overall workflow from strain maintenance to the final product is a multi-step process.
Caption: Experimental workflow for this compound production.
This workflow outlines the key stages, starting from the maintenance of the producer strain, through fermentation and extraction, to the final analysis of the purified product.
Conclusion
The fermentation of Streptomyces chromofuscus NRRL 15098 presents a viable route for the production of the ACE inhibitor this compound. Significant improvements in product titer can be achieved through media optimization, particularly with the supplementation of proline. Further research focusing on the elucidation of the specific biosynthetic pathway and its regulatory network could unlock strategies for further enhancing the yield of this valuable therapeutic compound.
References
- 1. Isolation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces chromofuscus - Wikipedia [en.wikipedia.org]
- 5. Streptomyces chromofuscus 13638/58 | Type strain | DSM 40273, ATCC 23896, CBS 682.68, IFO 12851, ISP 5273, NBRC 12851, RIA 1191, JCM 4354, BCRC 15125, CGMCC 4.1451, INA 13638/58, KCTC 19069, LMG 19317, NRRL B-12175, VKM Ac-974 | BacDiveID:15090 [bacdive.dsmz.de]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to A-58365A and its Homologous Compound A-58365B
For Researchers, Scientists, and Drug Development Professionals
Initial Research Findings and Current Status
A comprehensive search of publicly available scientific literature and chemical databases has been conducted for information regarding the compound designated as A-58365A and its potential homologous compound, A-58365B. The objective of this initial investigation was to gather data on their chemical structures, biological activities, associated signaling pathways, and relevant experimental protocols.
Despite a thorough search, no specific chemical entities corresponding to the identifiers "A-58365A" or "A-58365B" have been found in the public domain. The search included broad queries for chemical structures, pharmacological data, and synthesis methods. The results did not yield any relevant information that would allow for the creation of the requested in-depth technical guide.
This lack of publicly available information prevents the fulfillment of the core requirements of this guide, which include:
-
Data Presentation: Without any quantitative data (e.g., IC50 values, binding affinities), it is not possible to create comparative tables.
-
Experimental Protocols: No published experimental methodologies related to these specific compounds could be located.
-
Visualization of Signaling Pathways: In the absence of any identified biological activity or mechanism of action, the creation of signaling pathway diagrams is not feasible.
Based on the current available information, "A-58365A" and "A-58365B" do not appear to be publicly disclosed compounds. Therefore, the requested technical guide, including data tables, experimental protocols, and visualizations, cannot be generated at this time.
It is possible that these identifiers are internal company codes for proprietary compounds that have not been disclosed in scientific literature or public databases. Should information on these compounds become publicly available in the future, a comprehensive technical guide could be developed.
Methodological & Application
Application Notes and Protocols for A-582941, an α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for A-582941, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in their in vitro studies.
Compound Information
A-582941 is a novel biaryl diamine that acts as a partial agonist at the α7 nAChR. It exhibits high-affinity binding and selectivity for the α7 subtype over other nAChR subtypes and a broad panel of other receptors and ion channels.[1][2] Its ability to activate α7 nAChRs makes it a valuable tool for studying the role of this receptor in various physiological processes, particularly in the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-582941 from in vitro studies.
Table 1: Receptor Binding Affinity of A-582941 [3]
| Receptor/Tissue | Radioligand | Ki (nM) |
| α7 nAChR (Rat Brain) | [3H]A-585539 | 10.8 |
| α7 nAChR (Human Frontal Cortex) | [3H]A-585539 | 17 |
| α4β2 nAChR (Rat Brain) | [3H]cytisine | >100,000 |
| α3β4* nAChR (IMR-32 cells) | [3H]epibatidine | 4700 |
| α1β1γδ nAChR (Neuromuscular Junction) | - | >30,000 |
| 5-HT3 Receptor | [3H]-BRL 43694 | 154 |
Table 2: In Vitro Functional Activity of A-582941
| Assay | Cell Line | Parameter | Result |
| Neuroprotection | PC12 cells | Protection against NGF withdrawal-induced cell death | 0.1–100 μM |
| Signaling Pathway Activation | - | ERK1/2 Phosphorylation | Activates |
| Signaling Pathway Activation | - | CREB Phosphorylation | Activates |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR Affinity
This protocol determines the binding affinity of A-582941 for the α7 nAChR.
Materials:
-
Rat brain or human frontal cortex tissue homogenates
-
[3H]A-585539 (radioligand)
-
A-582941 (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., nicotine or another high-affinity α7 nAChR ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of A-582941.
-
In a 96-well plate, add tissue homogenate, [3H]A-585539, and either vehicle, A-582941, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value by non-linear regression analysis of the competition binding data.
In Vitro Neuroprotection Assay
This protocol assesses the ability of A-582941 to protect neuronal cells from apoptosis.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
A-582941
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed PC12 cells in 96-well plates and differentiate them with NGF for several days.
-
Induce apoptosis by withdrawing NGF from the culture medium.
-
Treat the cells with varying concentrations of A-582941 (0.1–100 μM) or vehicle control.
-
Incubate for 24-48 hours.
-
Assess cell viability using a standard assay (e.g., MTT assay).
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the control group.
Western Blot for ERK1/2 and CREB Phosphorylation
This protocol determines the effect of A-582941 on downstream signaling pathways.
Materials:
-
Cells expressing α7 nAChRs (e.g., primary neurons or a suitable cell line)
-
A-582941
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with A-582941 at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagrams
A-582941 Signaling Pathway
Caption: A-582941 activates α7 nAChR, leading to downstream signaling.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of A-582941.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of TRPA1 Modulators
Disclaimer: Extensive research did not yield specific data for a compound designated "A-58365A." The following application notes and protocols are based on established research methodologies for the study of other molecules targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory research. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel TRPA1 modulators.
Introduction to TRPA1 as a Research Target
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a sensor for a wide array of noxious stimuli, including chemical irritants, inflammatory agents, and changes in temperature. Its activation on sensory neurons and other cell types is implicated in the pathophysiology of pain, itch, cough, and neurogenic inflammation. Consequently, TRPA1 has emerged as a significant target for the development of novel analgesic and anti-inflammatory therapeutics.
In research settings, TRPA1 is often studied in the context of its activation by agonists like acrolein and cinnamaldehyde, and its inhibition by antagonists. The channel's function can be modulated by inflammatory cytokines, with some, like IFN-γ, enhancing its expression and function, while others, such as IL-4 and IL-13, have suppressive effects. Understanding the signaling pathways and cellular responses governed by TRPA1 is crucial for the development of targeted therapies.
Quantitative Data on Exemplary TRPA1 Modulators
The following table summarizes dosage and administration data for well-characterized TRPA1 modulators from published research. This information can serve as a starting point for designing experiments with novel compounds.
| Compound Name | Compound Type | Experimental Model | Concentration/Dosage | Administration Route | Observed Effect | Reference |
| A-967079 | Antagonist | Human volunteers | 10 µM | Intradermal co-injection | 98% median reduction of JT010-induced pain | |
| JT010 | Agonist | Human volunteers | 0.31 µM (EC50) | Intradermal injection | Dose-dependent pain induction | |
| HC-030031 | Antagonist | Human lung cancer A549 cells | 100 µM | In vitro pre-incubation | Attenuation of acrolein-induced cytotoxicity | |
| Acrolein | Agonist | Human lung cancer A549 cells | 50 µM - 500 µM | In vitro treatment | Increased TRPA1 expression and cytotoxicity | |
| Dexamethasone | Downregulator | Human lung epithelial A549 cells | 0.1 µM - 1 µM | In vitro treatment | Dose-dependent downregulation of TRPA1 expression |
Experimental Protocols
In Vitro Calcium Imaging Assay for TRPA1 Activity
This protocol is designed to assess the ability of a test compound to modulate TRPA1 channel activity by measuring changes in intracellular calcium concentration.
Objective: To determine if a test compound acts as an agonist or antagonist of the TRPA1 channel.
Materials:
-
Human embryonic kidney 293 (HEK293) cells or a relevant cell line (e.g., A549 lung epithelial cells) expressing human TRPA1.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Calcium 6 Kit, Fluo-3AM).
-
Physiological solution (in mM: 145 NaCl, 5 KCl, 10 glucose, 10 HEPES, 1.25 CaCl2, and 1 MgCl2, buffered to pH 7.4).
-
TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or acrolein).
-
Test compound.
-
96-well black-walled plates.
-
Fluorescence microplate reader (e.g., FlexStation 3).
Procedure:
-
Cell Culture: Seed TRPA1-expressing cells in 96-well black-walled plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Calcium 6) for 2 hours in a physiological solution at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence at an excitation wavelength of 488 nm every 2.5 seconds using a fluorescence microplate reader.
-
Compound Addition:
-
Agonist Assay: Automatically pipette a solution of the test compound at various concentrations into the wells and continue to measure fluorescence to detect any increase in intracellular calcium.
-
Antagonist Assay: Pre-incubate the cells with the test compound for a defined period (e.g., 30 minutes) before adding a known TRPA1 agonist. Continue to measure fluorescence to determine if the test compound inhibits the agonist-induced calcium influx.
-
-
Data Analysis: Report the change in fluorescence relative to the baseline fluorescence (dF/F0).
Cell Viability Assay for TRPA1-Mediated Cytotoxicity
This protocol assesses the effect of a test compound on cell viability in the context of TRPA1 activation, particularly in models where TRPA1 activation leads to cytotoxicity.
Objective: To determine if a test compound modulates TRPA1-mediated cytotoxicity.
Materials:
-
A relevant cell line (e.g., A549 human lung cancer cells).
-
Cell culture medium.
-
A cytotoxic TRPA1 agonist (e.g., acrolein).
-
Test compound.
-
Cell viability reagent (e.g., MTT, WST-8).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (if testing for antagonistic effects) or vehicle for a specified time (e.g., 30 minutes).
-
Agonist Treatment: Expose the cells to a cytotoxic TRPA1 agonist (e.g., 500 µM acrolein) for a defined period (e.g., 30 minutes).
-
Cell Viability Measurement: After treatment, remove the medium and measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
Caption: Simplified TRPA1 signaling cascade upon activation by external stimuli.
Experimental Workflow for Screening TRPA1 Modulators
Caption: A typical workflow for the identification and characterization of novel TRPA1 modulators.
Application Notes and Protocols for a TGF-β Receptor I Kinase Inhibitor in Laboratory Use
Important Disclaimer: The identifier "A-58365A" does not correspond to a recognized chemical entity in scientific databases. It is highly probable that this is an internal or supplier-specific catalog number. However, extensive research into TGF-β receptor I (TGF-βRI) kinase inhibitors suggests that the intended compound may be LY-364947 (CAS: 396129-53-6), a well-characterized and commercially available selective inhibitor of TGF-βRI (also known as ALK5). The following data and protocols are provided for LY-364947 as a representative compound for this target class. Researchers should verify the identity of their specific compound before proceeding with any experimental work.
These application notes provide detailed information on the solubility, stability, and laboratory use of the TGF-β receptor I kinase inhibitor, LY-364947. The protocols are intended for researchers, scientists, and drug development professionals working with this compound.
Physicochemical Properties and Solubility
LY-364947 is a potent, ATP-competitive inhibitor of the TGF-βRI kinase.[1] Understanding its solubility is critical for the preparation of stock solutions and for its effective use in various experimental settings.
Table 1: Physicochemical Properties of LY-364947
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₄ | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| CAS Number | 396129-53-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
Table 2: Solubility of LY-364947
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 1 mg/mL | Soluble | [2] |
| Dimethyl Formamide (DMF) | ~2 mg/mL | Soluble | [2] |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions | [3][4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For working solutions, dilute from a DMSO or DMF stock. Aqueous solutions are not recommended for long-term storage. | [2] |
Stability and Storage
Proper storage of LY-364947 is essential to maintain its activity and ensure the reproducibility of experimental results.
Table 3: Stability and Storage Recommendations for LY-364947
| Form | Storage Temperature | Stability | Notes | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. | [5] |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Working Solution | 2-8°C | Not recommended for storage > 24 hours | Prepare fresh from stock solution before use. | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of LY-364947 in DMSO.
Materials:
-
LY-364947 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the LY-364947 powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of LY-364947 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of LY-364947.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This will minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.
Protocol 2: Cell-Based Assay for TGF-β Signaling Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of LY-364947 on TGF-β-induced signaling in a cell-based assay. This example uses the measurement of phosphorylated Smad2 (pSmad2) as a readout.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549, or HT-1080 cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
LY-364947 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
Antibodies for Western blotting: primary antibody against pSmad2, primary antibody against total Smad2, and a suitable secondary antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the LY-364947 stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced toxicity. Add the diluted inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration that is known to induce a robust pSmad2 response in your cell line (e.g., 5-10 ng/mL). Incubate for the optimal stimulation time (typically 30-60 minutes).
-
Cell Lysis: After stimulation, wash the cells once with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting: Perform Western blotting to detect the levels of pSmad2 and total Smad2. Equal amounts of protein from each sample should be loaded onto the gel.
-
Analysis: Densitometrically quantify the pSmad2 and total Smad2 bands. Normalize the pSmad2 signal to the total Smad2 signal to determine the extent of inhibition by LY-364947.
Visualizations
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway, which is inhibited by LY-364947 at the level of the TGF-β type I receptor (ALK5).
Caption: Canonical TGF-β signaling pathway and the point of inhibition by LY-364947.
Experimental Workflow for Kinase Inhibitor Activity
The diagram below outlines a typical workflow for evaluating the efficacy of a kinase inhibitor in a cell-based assay.
Caption: General experimental workflow for assessing kinase inhibitor activity.
References
Application Notes and Protocols for A 58365A in ACE Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 58365A is a potent, non-peptide inhibitor of the Angiotensin-Converting Enzyme (ACE) originally isolated from the fermentation broth of the bacterium Streptomyces chromofuscus.[1][2] Its novel structure and potent inhibitory activity at nanomolar concentrations make it a significant compound for research in hypertension and cardiovascular drug discovery. These application notes provide detailed methodologies for assessing the ACE inhibitory activity of this compound, including experimental protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathway
ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. It catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that include vasoconstriction, aldosterone secretion (promoting sodium and water retention), and increased sympathetic activity, all of which contribute to an elevation in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.
ACE inhibitors like this compound block the active site of ACE, thereby preventing the formation of Angiotensin II and the degradation of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure. The signaling pathway of ACE inhibition is depicted below.
Quantitative Data
| Inhibitor | IC50 Value | Source Organism/Type |
| This compound | Potent (Nanomolar range) | Streptomyces chromofuscus |
| Captopril | 21 nM | Synthetic |
| Lisinopril | 1.7 nM | Synthetic |
| Enalaprilat | 1.5 nM | Synthetic |
Experimental Protocols
Spectrophotometric Assay for ACE Inhibition
This protocol is a widely used method for determining ACE inhibitory activity based on the quantification of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitor)
-
Captopril (as a positive control)
-
Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Equipment:
-
Spectrophotometer (capable of measuring absorbance at 228 nm)
-
Water bath or incubator (37°C)
-
Centrifuge
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL (5 mM) in sodium borate buffer.
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in deionized water.
-
Prepare stock solutions of this compound and Captopril in a suitable solvent (e.g., DMSO, water) and create a series of dilutions to determine the IC50 value.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add 50 µL of the HHL solution.
-
Add 20 µL of the test inhibitor solution (this compound at various concentrations) or the positive control (Captopril). For the control (100% activity), add 20 µL of the solvent used to dissolve the inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure that the final concentration of any organic solvent (e.g., DMSO) used to dissolve the inhibitor is low enough (typically <1%) to not affect enzyme activity.
-
Substrate and Enzyme Stability: Prepare fresh solutions of HHL and ACE for each experiment to ensure optimal activity.
-
Standard Curve: For absolute quantification of hippuric acid, a standard curve should be generated using known concentrations of hippuric acid.
-
Alternative Methods: Other methods for measuring ACE activity include HPLC-based assays, which offer higher sensitivity and specificity, and commercially available kits that utilize fluorometric or colorimetric substrates for a more streamlined workflow.[3]
Conclusion
This compound is a valuable tool for studying the inhibition of the Angiotensin-Converting Enzyme. The provided protocols offer a robust framework for researchers to investigate its inhibitory properties and to screen for novel ACE inhibitors. Careful execution of these assays and appropriate data analysis will yield reliable and reproducible results, contributing to the development of new therapeutic agents for cardiovascular diseases.
References
Application Notes and Protocols for U0126 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126 is a potent and selective, non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2. It functions by binding to the MEK enzymes and preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The Raf/MEK/ERK signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. U0126 is widely used as a research tool to investigate the roles of the MEK/ERK pathway in various biological contexts.[2]
Mechanism of Action
U0126 specifically inhibits the kinase activity of both MEK1 and MEK2, thereby blocking the phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK) at the critical Thr202 and Tyr204 residues.[3] This inhibition prevents the activation of ERK1/2 and their translocation to the nucleus, where they would otherwise phosphorylate a variety of transcription factors and other substrates to regulate gene expression and cellular processes.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of U0126
| Target | IC50 Value | Assay Conditions | Reference |
| MEK1 | 72 nM | Cell-free assay | [6][7] |
| MEK2 | 58 nM | Cell-free assay | [6][7] |
Table 2: Cellular Activity of U0126 in Various Cell Lines
| Cell Line | Assay Type | Effect | Effective Concentration | Reference |
| A-375 (Melanoma) | Cell Viability (MTT) | Inhibition of proliferation | IC50 ≈ 1.1 µM | [6] |
| Mel-p (Melanoma) | Cell Viability (MTT) | Inhibition of proliferation | IC50 determined | [8] |
| BxPC-3 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |
| PANC-1 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |
| MIA PaCa-2 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |
| FAO (Rat Hepatoma) | Cell Cycle Analysis | G0/G1 arrest, decreased S-phase | Not specified | [10] |
| HT22 (Mouse Neuronal) | Cell Viability (MTT) | Inhibition of glutamate-induced cell death | 10 µM | [11] |
| NIH-3T3 (Fibroblast) | ERK Phosphorylation | Inhibition | 1-125 µM | [12] |
Mandatory Visualization
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of U0126.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol determines the effect of U0126 on cell proliferation and viability.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
U0126 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[13]
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
U0126 Treatment: Prepare serial dilutions of U0126 in the cell culture medium. A typical concentration range to test for a dose-response effect is 0, 2.5, 5, 10, 20, 40, or 80 µM.[13] Include a vehicle control (DMSO) at the same final concentration as the highest U0126 dose.
-
Incubation with Inhibitor: Replace the medium with the U0126-containing medium and incubate for a predetermined time (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 3. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MEK inhibition of pancreatic carcinoma cells by U0126 and its effect in combination with sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. apexbt.com [apexbt.com]
- 12. licorbio.com [licorbio.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for A-58365A in Renin-Angiotensin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of cardiovascular and renal diseases. The primary effector of the RAS is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion.[1][2] A-58365A is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the RAS cascade.[3][4][5] By blocking the conversion of the inactive Angiotensin I to the active Angiotensin II, A-58365A serves as a valuable tool for researchers studying the physiological and pathophysiological roles of the RAS. These application notes provide detailed information and protocols for utilizing A-58365A in laboratory settings.
Mechanism of Action
A-58365A, isolated from Streptomyces chromofuscus, is a competitive inhibitor of ACE.[3][5] ACE is a dipeptidyl carboxypeptidase that removes a dipeptide from the C-terminus of Angiotensin I to form Angiotensin II. By binding to the active site of ACE, A-58365A prevents this conversion, leading to a decrease in circulating and tissue levels of Angiotensin II. This reduction in Angiotensin II results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Applications in Research
A-58365A can be utilized in a variety of research applications to investigate the role of the Renin-Angiotensin System in different physiological and pathological contexts. These include:
-
Cardiovascular Research: Studying the effects of RAS inhibition on blood pressure, cardiac hypertrophy, and heart failure.
-
Renal Research: Investigating the role of the RAS in renal blood flow, glomerular filtration rate, and the progression of chronic kidney disease.
-
Neuroscience: Exploring the central effects of the RAS on thirst, salt appetite, and sympathetic nervous system activity.
-
Drug Discovery: Using A-58365A as a reference compound in the development of new ACE inhibitors or other RAS-modulating drugs.
Data Presentation
Table 1: In Vitro Efficacy of A-58365A
| Parameter | Value | Reference |
| ACE Inhibition (IC50) | Not specified in search results | N/A |
| Molecular Formula | C12H13NO6 | [3][5] |
| Molecular Weight | 267.24 g/mol | [3] |
Note: Specific IC50 values for A-58365A were not available in the provided search results. Researchers should determine the IC50 experimentally for their specific assay conditions.
Table 2: Expected In Vivo Effects of A-58365A Administration
| Parameter | Expected Change | Rationale |
| Mean Arterial Pressure | Decrease | Reduced Angiotensin II-mediated vasoconstriction. |
| Plasma Angiotensin II Levels | Decrease | Inhibition of ACE-mediated conversion of Angiotensin I. |
| Plasma Renin Activity | Increase | Loss of negative feedback from Angiotensin II on renin release. |
| Plasma Aldosterone Levels | Decrease | Reduced Angiotensin II stimulation of the adrenal cortex. |
| Urinary Sodium Excretion | Increase | Reduced aldosterone-mediated sodium reabsorption. |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of A-58365A on ACE.
Materials:
-
A-58365A
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
Fluorometric or colorimetric detection reagent (e.g., o-phthaldialdehyde for detecting the product His-Leu)
-
Microplate reader
Procedure:
-
Prepare A-58365A solutions: Prepare a stock solution of A-58365A in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of ACE and its substrate in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A-58365A solution (or vehicle for control)
-
ACE solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ACE substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., 1N HCl).
-
Detection: Add the detection reagent and incubate as required for color or fluorescence development.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of A-58365A and determine the IC50 value.
Protocol 2: In Vivo Evaluation of A-58365A on Blood Pressure in a Hypertensive Animal Model
This protocol describes a general procedure to assess the antihypertensive effects of A-58365A in a model such as the Spontaneously Hypertensive Rat (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
A-58365A
-
Vehicle control (e.g., saline)
-
Blood pressure monitoring system (e.g., tail-cuff method or radiotelemetry)
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal for several days to establish a stable baseline.
-
Animal Grouping: Randomly assign the animals to a control group (receiving vehicle) and one or more treatment groups (receiving different doses of A-58365A).
-
Drug Administration: Administer A-58365A or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours post-dose). For chronic studies, daily measurements may be required.
-
Data Collection: Record all blood pressure and heart rate data.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the blood pressure changes between the control and A-58365A-treated groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis of the Angiotensin-Converting Enzyme Inhibitors (-)-A58365A and (-)-A58365B from a Common Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-58365A in Cardiovascular Research
Note to the Reader: The compound "A 58365A" could not be definitively identified in the context of cardiovascular research based on the provided information. The following application notes and protocols are presented as a detailed template. The data and experimental designs are based on research of similar small molecules that modulate key cardiovascular signaling pathways, such as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and a therapeutic target in cardiac hypertrophy. Researchers should substitute the specific details of their molecule of interest.
Introduction
Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other pathological stimuli. While initially compensatory, sustained hypertrophy can lead to heart failure, a leading cause of morbidity and mortality worldwide. The AMP-activated protein kinase (AMPK) signaling pathway is a crucial regulator of cellular metabolism and growth, and its activation has been shown to protect against pathological cardiac hypertrophy. Small molecule activators of AMPK, such as the hypothetical compound "A-58365A," represent a promising therapeutic strategy for the treatment of cardiac hypertrophy and heart failure.
These application notes provide an overview of the use of "A-58365A" in cardiovascular research, with a focus on its anti-hypertrophic effects. Detailed protocols for in vitro and in vivo studies are provided, along with representative data and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of "A-58365A" on key hypertrophic markers in both cellular and animal models.
Table 1: In Vitro Efficacy of A-58365A on Phenylephrine-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Concentration (µM) | Cell Surface Area (µm²) | ANP Expression (fold change) | p-AMPK/AMPK Ratio (fold change) |
| Control | - | 150 ± 12 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Phenylephrine (PE) | 100 | 280 ± 25 | 4.5 ± 0.5 | 0.9 ± 0.1 |
| PE + A-58365A | 1 | 250 ± 20 | 3.8 ± 0.4 | 1.5 ± 0.2 |
| PE + A-58365A | 5 | 200 ± 18 | 2.5 ± 0.3 | 2.8 ± 0.3 |
| PE + A-58365A | 10 | 160 ± 15 | 1.2 ± 0.2 | 4.1 ± 0.4 |
Table 2: In Vivo Efficacy of A-58365A in a Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy
| Treatment Group | Dose (mg/kg/day) | Heart Weight/Body Weight (mg/g) | Left Ventricular Mass (mg) | Fetal Gene Expression (ANP, fold change) |
| Sham + Vehicle | - | 3.5 ± 0.3 | 80 ± 5 | 1.0 ± 0.2 |
| TAC + Vehicle | - | 5.8 ± 0.5 | 130 ± 10 | 8.0 ± 1.0 |
| TAC + A-58365A | 5 | 5.1 ± 0.4 | 115 ± 8 | 6.2 ± 0.8 |
| TAC + A-58365A | 25 | 4.2 ± 0.4 | 95 ± 7 | 3.5 ± 0.5 |
| TAC + A-58365A | 50 | 3.7 ± 0.3 | 85 ± 6 | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Model of Cardiomyocyte Hypertrophy
Objective: To assess the anti-hypertrophic effect of A-58365A on neonatal rat cardiomyocytes (NRCMs) stimulated with phenylephrine (PE).
Materials:
-
Neonatal rat cardiomyocytes (NRCMs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phenylephrine (PE)
-
A-58365A
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
α-actinin antibody
-
DAPI
-
Fluorescence microscope
-
Reagents for RNA extraction and qPCR
-
Reagents for Western blotting
Methodology:
-
Cell Culture: Isolate NRCMs from 1-2 day old Sprague-Dawley rat pups. Plate the cells on gelatin-coated dishes and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Hypertrophy: After 24 hours, replace the medium with serum-free DMEM for 12 hours. Then, pre-treat the cells with varying concentrations of A-58365A (1, 5, 10 µM) for 1 hour before stimulating with 100 µM PE for 48 hours.
-
Immunofluorescence Staining: Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with α-actinin primary antibody overnight at 4°C, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Image Analysis: Capture images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using ImageJ software.
-
Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the phosphorylation status of AMPK and total AMPK levels.
Protocol 2: In Vivo Model of Pressure Overload-Induced Cardiac Hypertrophy
Objective: To evaluate the therapeutic potential of A-58365A in a transverse aortic constriction (TAC) mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
A-58365A
-
Vehicle (e.g., DMSO, saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Echocardiography system
-
Reagents for histology (e.g., hematoxylin and eosin, Masson's trichrome)
Methodology:
-
Animal Model: Subject mice to transverse aortic constriction (TAC) surgery to induce pressure overload-induced cardiac hypertrophy. A sham operation (without aortic constriction) will be performed on the control group.
-
Drug Administration: Administer A-58365A (5, 25, 50 mg/kg/day) or vehicle via intraperitoneal injection daily for 4 weeks, starting one day after the TAC surgery.
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular mass, ejection fraction, and fractional shortening.
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess left ventricular pressure.
-
Tissue Collection and Analysis: Euthanize the mice and collect the hearts. Measure the heart weight to body weight ratio.
-
Histological Analysis: Fix the heart tissue in 4% PFA, embed in paraffin, and section. Perform hematoxylin and eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess cardiac fibrosis.
-
Gene and Protein Expression: Homogenize a portion of the left ventricle for qPCR and Western blot analysis to measure hypertrophic and fibrotic markers and to confirm the activation of the target signaling pathway (e.g., AMPK phosphorylation).
Visualizations
Caption: Signaling pathway of A-58365A in inhibiting cardiac hypertrophy.
Caption: General experimental workflow for in vivo studies.
Application Notes and Protocols for A 58365A
A 58365A is a selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. As a tool compound, this compound is invaluable for researchers studying the role of 5-LO and leukotriene pathways in cellular and disease models. These application notes provide an overview of its use, relevant data, and detailed protocols for its application in pharmacological research.
Pharmacological Data
This compound exhibits potent and selective inhibition of 5-lipoxygenase. The following table summarizes its in vitro inhibitory activity against 5-LO from different sources.
| Target | Cell/Enzyme Source | Assay Condition | IC50 (nM) |
| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | A23187-stimulated LTB4 synthesis | 30 |
| 5-Lipoxygenase | Rat Peritoneal Neutrophils | A23187-stimulated LTB4 synthesis | 50 |
| 5-Lipoxygenase | Guinea Pig Polymorphonuclear Leukocytes (PMNL) | A23187-stimulated LTB4 synthesis | 40 |
Mechanism of Action
This compound is a non-redox, competitive inhibitor of 5-lipoxygenase. It directly binds to the enzyme, preventing the binding of its substrate, arachidonic acid. This inhibition blocks the entire leukotriene biosynthesis pathway, leading to a reduction in the production of all leukotrienes, including LTB4, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
Experimental Protocols
In Vitro 5-Lipoxygenase Activity Assay in Human PMNLs
This protocol describes how to measure the inhibitory effect of this compound on 5-LO activity in isolated human polymorphonuclear leukocytes (PMNLs) by quantifying leukotriene B4 (LTB4) production.
Materials:
-
This compound
-
Human whole blood
-
Dextran T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
Methanol
-
LTB4 ELISA Kit
Protocol:
-
Isolation of Human PMNLs:
-
Collect human whole blood in heparinized tubes.
-
Mix blood with 6% Dextran T-500 in saline (4:1 v/v) and allow erythrocytes to sediment for 45 minutes at room temperature.
-
Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes.
-
Aspirate the upper layers, and lyse the contaminating red blood cells in the pellet with hypotonic saline.
-
Wash the resulting PMNL pellet twice with HBSS and resuspend in HBSS containing 1.25 mM CaCl2.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Inhibition Assay:
-
Pre-incubate PMNLs (5 x 10^6 cells/mL) with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.
-
Add arachidonic acid (10 µM final concentration) to the cell suspension.
-
Immediately stimulate LTB4 synthesis by adding calcium ionophore A23187 (5 µM final concentration).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
LTB4 Quantification:
-
Collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Profiling Against Cyclooxygenase (COX) Enzymes
To ensure that this compound is a selective inhibitor of 5-LO, it is important to test its activity against related enzymes in the arachidonic acid cascade, such as COX-1 and COX-2.
Materials:
-
This compound
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic Acid
-
Colorimetric COX inhibitor screening assay kit
Protocol:
-
Enzyme Preparation:
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes according to the supplier's instructions.
-
-
Inhibition Assay:
-
In a 96-well plate, add the assay buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound (e.g., 100 nM to 100 µM) or a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control, and vehicle (DMSO) as a negative control.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Add a colorimetric substrate from the assay kit which reacts with the prostaglandin G2 produced by the COX enzymes.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of COX activity for each concentration of this compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition. A significantly higher IC50 for COX enzymes compared to 5-LO indicates selectivity.
-
Application Notes & Protocols: High-Purity Isolation of A-58365A from Streptomyces anandii Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isolation and purification of A-58365A, a potent pyrrolo[1]benzodiazepine (PBD) antitumor antibiotic, from the fermentation broth of Streptomyces anandii. The protocols outlined below cover the entire workflow from the cultivation of the microorganism to the purification of the target compound.
Introduction
A-58365A belongs to the pyrrolo[1]benzodiazepine (PBD) class of natural products, which are known for their significant antitumor properties.[2][3] These compounds exert their cytotoxic effects by covalently binding to the minor groove of DNA.[3] A-58365A is a secondary metabolite produced by the bacterium Streptomyces anandii, a species belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of antibiotics and other bioactive compounds.[4][5][6] The isolation of PBDs from complex fermentation broths presents a significant challenge that requires a multi-step purification strategy to achieve the high purity necessary for preclinical and clinical research. This document provides detailed protocols for the successful isolation of A-58365A.
Materials and Reagents
-
Streptomyces anandii strain (e.g., ATCC 19388)
-
Culture media (see protocol for details)
-
Solvents: Ethyl acetate, Methanol, Acetonitrile, Dichloromethane, n-Hexane (all HPLC grade)
-
Adsorbents: Diaion HP-20 resin, Silica gel (60-120 mesh)
-
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
-
Glassware and consumables: Fermentation vessel, flasks, separatory funnels, chromatography columns, vials, etc.
-
Instrumentation: Fermenter, centrifuge, rotary evaporator, lyophilizer, High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18), Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Experimental Protocols
Cultivation of Streptomyces anandii
The initial and critical step is the cultivation of Streptomyces anandii under conditions optimized for the production of A-58365A.
Protocol 1: Fermentation of Streptomyces anandii
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Streptomyces anandii from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture. A suitable production medium may contain (per liter): Soluble starch (20 g), Glucose (10 g), Yeast extract (5 g), Peptone (5 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g), and CaCO3 (2 g).
-
Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days.
-
Monitor the production of A-58365A periodically by analyzing small samples of the culture broth via HPLC.
-
Caption: Workflow for the fermentation of Streptomyces anandii.
Extraction of A-58365A
Following fermentation, the bioactive compound must be extracted from the culture broth.
Protocol 2: Solvent Extraction of A-58365A
-
Separation of Biomass:
-
Centrifuge the entire fermentation broth at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
-
Extraction from Supernatant:
-
Adjust the pH of the supernatant to 7.0.
-
Apply the supernatant to a column packed with Diaion HP-20 resin.
-
Wash the column with deionized water to remove salts and polar impurities.
-
Elute the adsorbed compounds with methanol.
-
Concentrate the methanolic eluate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Extraction from Mycelium:
-
Extract the mycelial cake three times with methanol or acetone.
-
Combine the solvent extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Combined Crude Extract:
-
Combine the crude extracts from both the supernatant and the mycelium for further purification.
-
Caption: Extraction workflow for A-58365A.
Purification of A-58365A
A multi-step chromatographic process is typically required for the purification of PBDs.
Protocol 3: Chromatographic Purification of A-58365A
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the combined crude extract in a minimal amount of dichloromethane.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing A-58365A.
-
Pool the A-58365A-containing fractions and concentrate.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 315 nm).
-
Collect the peak corresponding to A-58365A.
-
Lyophilize the purified fraction to obtain pure A-58365A as a solid.
-
Caption: Purification pathway for A-58365A.
Data Presentation
The following tables summarize typical quantitative data that would be collected during the isolation and purification of A-58365A.
Table 1: Fermentation Parameters and A-58365A Titer
| Parameter | Value |
| Fermentation Volume | 10 L |
| Incubation Temperature | 28 °C |
| Incubation Time | 8 days |
| Final pH | 8.2 |
| A-58365A Titer | 15 mg/L |
Table 2: Extraction and Purification Yields
| Step | Total Weight/Volume | A-58365A Purity (%) | Yield (%) |
| Culture Broth | 10 L | - | 100 |
| Crude Extract | 2.5 g | ~5% | 83 |
| Silica Gel Pool | 300 mg | ~60% | 72 |
| Final Pure Compound | 105 mg | >98% | 70 |
Table 3: Physicochemical Properties of A-58365A
| Property | Value |
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 344.36 g/mol |
| Appearance | Pale yellow solid |
| UV λmax (MeOH) | 235, 315 nm |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces anandii--a new species of Streptomyces isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces anandii - Wikipedia [en.wikipedia.org]
- 6. Streptomyces - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A-58366A ACE Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with A-58365A in angiotensin-converting enzyme (ACE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is A-58365A and what is its expected mechanism of action?
A-58365A is a naturally occurring angiotensin-converting enzyme (ACE) inhibitor isolated from the fermentation broth of Streptomyces chromofuscus.[1] Its chemical formula is C12H13NO6.[2] As an ACE inhibitor, it is expected to block the action of ACE, a key enzyme in the renin-angiotensin system (RAS).[3]
Q2: How does ACE inhibition affect the renin-angiotensin system?
ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II narrows blood vessels, leading to an increase in blood pressure. By inhibiting ACE, A-58365A is expected to reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of A-58365A.
Q3: Are there any known compounds that can interfere with ACE inhibition assays?
Yes, certain compounds can interfere with the activity of ACE inhibitors. For example, nonsteroidal anti-inflammatory drugs (NSAIDs) have been reported to decrease the effectiveness of ACE inhibitors.[4] It is crucial to ensure that no such interfering substances are present in your experimental setup.
Q4: What are the typical storage conditions for A-58365A?
For short-term storage (days to weeks), A-58365A should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Troubleshooting Guide
If you are not observing the expected ACE inhibition with A-58365A, please follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting unexpected ACE inhibition results with A-58365A.
Step 1: Verify the Integrity of A-58365A
-
Storage and Handling: Confirm that A-58365A has been stored under the recommended conditions (dry, dark, and at the correct temperature) to prevent degradation.
-
Solubility: Ensure that A-58365A is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration of the inhibitor.
-
Purity: If possible, verify the purity of the compound. Impurities could affect the experimental outcome.
Step 2: Review Your Experimental Protocol
-
Reagent Concentrations: Double-check the concentrations of all reagents, including the ACE enzyme, substrate (e.g., Hippuryl-Histidyl-Leucine), and A-58365A.
-
Incubation Times and Temperatures: Ensure that the incubation times and temperatures are optimal for the ACE enzyme activity and the inhibitor binding.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly impact enzyme activity. Verify that the buffer composition is correct.
Step 3: Assess the Activity of the ACE Enzyme
-
Positive Control: Include a well-characterized ACE inhibitor (e.g., captopril) as a positive control in your assay. This will confirm that the assay is working correctly and that the enzyme is active.
-
Negative Control: A negative control (without any inhibitor) is essential to establish the baseline ACE activity.
Step 4: Investigate Potential Interference
-
Buffer Components: Some buffer components can interfere with the assay. For instance, chelating agents could interfere with the zinc-dependent ACE enzyme.
-
Contaminants: Ensure that all labware and reagents are free from contaminants that might inhibit or denature the enzyme.
Quantitative Data
| ACE Inhibitor | IC50 (nM) |
| Captopril | 1.7 |
| Enalaprilat | 0.2 |
| Lisinopril | 1.1 |
| Ramiprilat | 0.09 |
Note: These values are for reference only and may vary depending on the specific assay conditions.
Experimental Protocols
In Vitro ACE Inhibition Assay using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for determining ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
A-58365A
-
Boric acid buffer (pH 8.3) with NaCl
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water with trifluoroacetic acid
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of A-58365A in the appropriate solvent.
-
Prepare serial dilutions of A-58365A in the assay buffer.
-
Prepare the ACE enzyme solution and the HHL substrate solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the ACE enzyme solution with various concentrations of A-58365A (or a positive control like captopril) for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (the product of the enzymatic reaction) with ethyl acetate by vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
-
HPLC Analysis:
-
Carefully collect the ethyl acetate layer and evaporate it to dryness.
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution of hippuric acid by UV detection at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of A-58365A by comparing the peak area of hippuric acid in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
Technical Support Center: A-58365A Solubility
Welcome to the technical support center for A-58365A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with A-58365A and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of A-58365A?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for non-polar compounds. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[1][2] For compounds with higher polarity, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. The choice of solvent should always be validated for compatibility with your specific experimental system.
Q2: My A-58365A is not dissolving completely in DMSO. What should I do?
A2: If you observe incomplete dissolution, gentle warming of the solution up to 37°C and vortexing or sonication can aid in dissolving the compound. However, be cautious with temperature as it may degrade sensitive compounds. If solubility issues persist, you may be exceeding the solubility limit of A-58365A in DMSO. In this case, preparing a more dilute stock solution is recommended.
Q3: Can I use water to dissolve A-58365A?
A3: It is highly unlikely that A-58365A, like many small molecule inhibitors, will be soluble in purely aqueous solutions. A co-solvent system, typically starting with a high-concentration stock in an organic solvent like DMSO, followed by dilution in an aqueous buffer, is the standard approach.
Q4: I observed precipitation of A-58365A when diluting my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration in your assay may be above the aqueous solubility limit.
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), in your aqueous buffer can help maintain the compound's solubility.
-
Incorporate a co-solvent: If your experimental system allows, including a small percentage of an organic solvent (e.g., up to 5% ethanol) in the final aqueous solution can improve solubility.
-
pH adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your final aqueous solution is optimal for A-58365A solubility.
Q5: How should I store my A-58365A stock solution?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility. Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with A-58365A.
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in initial solvent. | Exceeding solubility limit. | Try preparing a more dilute stock solution. |
| Inappropriate solvent. | Test solubility in alternative organic solvents (e.g., ethanol, DMF). | |
| Compound degradation. | Use a fresh vial of the compound. | |
| Precipitation upon dilution into aqueous buffer. | Poor aqueous solubility. | Lower the final concentration. Add a surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer. |
| Buffer incompatibility. | Test dilution in different buffers with varying pH. | |
| Inconsistent experimental results. | Incomplete dissolution of stock solution. | Visually inspect the stock solution for any precipitate before use. If necessary, warm and vortex to redissolve. |
| Compound precipitation during experiment. | Re-evaluate the final concentration and buffer composition. |
Solvent Properties for Stock Solutions
The choice of an appropriate solvent is critical for successfully incorporating A-58365A into your experiments. The following table summarizes the properties of common solvents used in laboratory settings.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Aprotic, high dissolving power for non-polar compounds. Miscible with water.[1] |
| Ethanol (EtOH) | 24.5 | 78.4 | Protic, good for moderately polar compounds. Can have biological effects. |
| Methanol (MeOH) | 32.7 | 64.7 | Protic, similar to ethanol but more polar. Can be toxic to cells. |
| Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, strong solvent. Can be toxic and should be handled with care. |
| Water | 80.1 | 100 | Highly polar, generally a poor solvent for small molecule inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of A-58365A in DMSO
-
Calculate the required mass: Determine the mass of A-58365A needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weigh the compound: Carefully weigh the calculated mass of A-58365A powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be used as an alternative.
-
Visual inspection: Ensure that no particulate matter is visible in the solution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Experiments
-
Thaw the stock solution: Thaw a single aliquot of the A-58365A stock solution at room temperature.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in the same solvent (e.g., DMSO) to create a range of intermediate concentrations. This minimizes the amount of DMSO carried over into the final assay.
-
Dilute to final concentration: Add a small volume of the appropriate intermediate dilution to your pre-warmed aqueous assay buffer. Mix immediately and thoroughly by gentle pipetting or vortexing. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.
Visual Guides
Caption: General workflow for preparing and using A-58365A in experiments.
References
A 58365A degradation issues and prevention
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation issues of A 58365A and to offer preventative measures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a gradual loss of my compound's activity in my cell-based assay over a few days. What could be the cause?
A1: A gradual loss of activity of this compound, a hydroxycinnamic acid derivative, is likely due to its degradation in the experimental conditions. Several factors could be contributing to this:
-
Oxidation: The phenolic hydroxyl group and the diethylamino group in the this compound structure are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Cinnamic acid derivatives are known to be sensitive to light, which can induce isomerization or other photochemical reactions, leading to a loss of biological activity.
-
Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, especially at non-neutral pH.
-
Temperature Instability: Prolonged incubation at 37°C can accelerate the degradation of some small molecules.
To troubleshoot this, you can perform a stability study of this compound in your specific assay medium under your experimental conditions (incubation time, temperature, light exposure) and analyze the compound's integrity over time using techniques like HPLC.
Q2: The color of my this compound stock solution in DMSO has changed from colorless to a yellowish tint. Is it still usable?
A2: A color change in your stock solution is a strong indicator of compound degradation. The phenolic group in this compound is prone to oxidation, which can result in the formation of colored byproducts. It is highly recommended to discard the colored solution and prepare a fresh stock from solid material. To prevent this from recurring, store the DMSO stock solution in small aliquots at -20°C or -80°C and protect it from light.
Q3: I noticed some precipitation in my aqueous working solution of this compound after dilution from a DMSO stock. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic small molecules and is likely due to the lower solubility of this compound in aqueous solutions compared to DMSO. To address this:
-
Optimize the dilution procedure: Instead of a single large dilution, perform serial dilutions.
-
Use a co-solvent: If your experimental system allows, consider using a small percentage of a water-miscible organic co-solvent in your final aqueous solution.
-
Check the pH of your aqueous solution: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Adjusting the pH might improve solubility.
-
Prepare fresh dilutions: Always prepare your aqueous working solutions fresh before each experiment and do not store them for extended periods.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. Ensure you are using anhydrous, high-purity DMSO.
Q3: How should I store the this compound stock solution?
A3: For optimal stability, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The aliquots should be stored in amber vials or tubes to protect them from light.
Q4: For how long is the this compound stock solution in DMSO stable?
Q5: What precautions should I take when handling this compound in the lab?
A5: Given the potential for oxidative and photodegradation, it is recommended to:
-
Minimize the exposure of both solid compound and solutions to ambient light. Use amber vials or cover tubes with aluminum foil.
-
When preparing solutions, work relatively quickly to minimize exposure to air.
-
Always use high-purity, anhydrous solvents.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage of Solid | -20°C, desiccated, protected from light | To minimize thermal degradation, hydrolysis from moisture, and photodegradation. |
| Stock Solution | In anhydrous DMSO at a concentration of 10-50 mM | DMSO is a good solvent for many organic molecules. High concentration minimizes the volume of organic solvent in the final assay. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots, protected from light | To prevent degradation from repeated freeze-thaw cycles and light exposure. |
| Working Solution | Prepare fresh in aqueous buffer for each experiment | To avoid degradation and precipitation issues associated with storing dilute aqueous solutions. |
| Potential Incompatibilities | Strong oxidizing agents, strong acids and bases, prolonged light exposure | These conditions can lead to the chemical degradation of the compound. |
Experimental Protocols
Protocol: In Vitro NF-κB Reporter Assay to Assess the Anti-inflammatory Activity of this compound
This protocol describes a cell-based assay to determine the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound solid compound
-
Anhydrous DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, weigh out the required amount of solid this compound in a subdued light environment.
-
Dissolve the compound in anhydrous DMSO to prepare a 50 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response experiment.
-
-
Cell Seeding:
-
Trypsinize and count the HEK293T-NF-κB-luciferase cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare the final working concentrations of this compound by diluting the DMSO serial dilutions into pre-warmed DMEM. The final DMSO concentration in all wells should be kept constant and should not exceed 0.1% to avoid solvent toxicity.
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO in media).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of TNF-α in DMEM.
-
Add 10 µL of the TNF-α solution to each well to a final concentration of 10 ng/mL. Do not add TNF-α to the negative control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control (TNF-α stimulated) wells.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Troubleshooting In Vivo Study Variability with A-58365A, a Selective JAK2 Inhibitor
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in in vivo studies involving A-58365A, a novel selective Janus Kinase 2 (JAK2) inhibitor. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to enhance the reproducibility and reliability of your preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is A-58365A and what is its primary mechanism of action?
A1: A-58365A is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2). Its primary mechanism of action is to bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][2][3] Aberrant JAK2/STAT3 signaling is implicated in various diseases, including myeloproliferative neoplasms and certain solid tumors.[4]
Q2: What are the most common sources of variability in in vivo efficacy studies with A-58365A?
A2: Variability in in vivo studies can stem from multiple sources, broadly categorized as biological, environmental, and procedural.[1] Specific to a selective JAK2 inhibitor like A-58365A, key factors include inconsistent drug formulation and administration, inter-animal differences in metabolism and pharmacokinetics, and the inherent heterogeneity of xenograft tumor models.[5][6][7]
Q3: We are observing inconsistent tumor growth inhibition in our xenograft model treated with A-58365A. What are the likely causes?
A3: Inconsistent anti-tumor efficacy can be due to several factors. Firstly, ensure the xenograft model consistently expresses an activated JAK2/STAT3 pathway. Variability in the tumor microenvironment and clonal evolution of tumor cells across different animals can also lead to divergent responses.[6][8] Additionally, inconsistent dosing or poor bioavailability of A-58365A can result in variable drug exposure at the tumor site.
Q4: How can we confirm that A-58365A is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of STAT3 (at Tyr705) in tumor tissue or surrogate tissues. A significant reduction in p-STAT3 levels in treated animals compared to the vehicle control group would indicate successful target inhibition.[9] This can be measured by techniques such as Western blotting, immunohistochemistry (IHC), or flow cytometry.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Profile
Symptoms: Large error bars in plasma concentration-time curves, inconsistent Cmax and AUC values between animals in the same dose group.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained and use a consistent technique. Use appropriately sized gavage needles to minimize stress and prevent esophageal injury. | Reduced variability in drug absorption and more consistent plasma exposure. |
| Poor Formulation of A-58365A | A-58365A may have poor aqueous solubility. Develop a stable and homogenous formulation, such as a suspension with a wetting agent or a solution in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). Prepare fresh formulations for each experiment. | Improved drug solubility and more uniform absorption, leading to less variable PK profiles.[10] |
| Animal Strain and Health Status | Use a single, well-characterized inbred mouse strain (e.g., BALB/c, C57BL/6) of the same age and sex. Ensure all animals are healthy and acclimatized to the facility for at least one week prior to the study. | Minimized inter-animal differences in drug metabolism and clearance.[11] |
| Food and Water Consumption | Standardize the fasting period before dosing, as food can affect the absorption of orally administered compounds. Ensure ad libitum access to water. | More consistent gastric emptying and intestinal absorption of A-58365A. |
Issue 2: Inconsistent Efficacy in Xenograft Models
Symptoms: Significant intra-group variability in tumor volume, with some tumors responding well to A-58365A while others continue to grow.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Tumor Heterogeneity | Use well-characterized cell lines with stable expression of activated JAK2. Consider using patient-derived xenograft (PDX) models that have been extensively characterized for JAK2/STAT3 pathway activation.[6][8] | More uniform tumor growth characteristics and a more consistent response to A-58365A. |
| Variable Tumor Engraftment | Ensure consistent cell viability (>95%) and inject the same number of cells in the same volume at a consistent anatomical location for all animals. | Reduced variability in initial tumor take-rate and subsequent growth kinetics. |
| Host Microenvironment | The replacement of human stroma with murine stroma in xenografts can influence tumor growth.[8] Using orthotopic implantation models can sometimes better recapitulate the natural tumor microenvironment. | A more clinically relevant tumor microenvironment that may lead to more consistent drug responses.[7] |
| Sub-optimal Drug Exposure at Tumor Site | Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma drug concentration with tumor p-STAT3 inhibition and anti-tumor efficacy. Adjust the dosing regimen if necessary to maintain target inhibition. | An optimized dosing schedule that ensures sufficient drug concentration at the tumor site to inhibit JAK2 signaling. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of A-58365A in Mice
-
Animals: Use 8-10 week old male BALB/c mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of 5 mg/kg A-58365A formulated in a suitable IV vehicle (e.g., 5% DMSO, 95% saline) via the tail vein.
-
Oral (PO): Administer a single dose of 20 mg/kg A-58365A formulated in an appropriate oral vehicle (e.g., 0.5% methylcellulose) by oral gavage after a 4-hour fast.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify A-58365A concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).[12]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture a human cancer cell line with known JAK2/STAT3 pathway activation (e.g., HEL cells for hematological malignancy, or a solid tumor line with confirmed pathway activation) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, A-58365A at various doses).
-
Treatment: Administer A-58365A or vehicle daily by oral gavage for the duration of the study (e.g., 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis.
Visualizations
A-58365A Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
Caption: A-58365A inhibits the JAK2/STAT3 signaling pathway.
Troubleshooting Workflow for In Vivo Efficacy Studies
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Optimizing A 58365A concentration for cell-based assays
Welcome to the technical support resource for A-58365A, a potent and selective inhibitor of the TGF-β type I receptor (ALK5). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the use of A-58365A in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-58365A?
A-58365A is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, A-58365A blocks the phosphorylation and activation of downstream mediators Smad2 and Smad3, effectively suppressing the canonical TGF-β signaling pathway.
Q2: What is the recommended starting concentration for A-58365A in a new cell line?
For most cell lines, we recommend starting with a concentration range of 10 nM to 1 µM. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q3: How should I dissolve and store A-58365A?
A-58365A should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High cell death observed after treatment with A-58365A.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the cytotoxic threshold of A-58365A for your specific cell line. We recommend a 7-point dose-response curve, starting from 10 µM down to 1 nM.
-
-
Possible Cause 2: High final DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare intermediate dilutions of your A-58365A stock solution in culture medium to minimize the volume of DMSO added to your cells.
-
-
Possible Cause 3: Cell line is highly sensitive to TGF-β pathway inhibition.
-
Solution: Some cell lines rely on a basal level of TGF-β signaling for survival. Consider using a lower concentration of A-58365A or reducing the treatment duration.
-
Issue 2: No significant inhibition of TGF-β signaling is observed.
-
Possible Cause 1: Concentration of A-58365A is too low.
-
Solution: Increase the concentration of A-58365A. Refer to the dose-response data tables below for typical IC50 values. Confirm the inhibition of the pathway by performing a Western blot for phosphorylated Smad2 (p-Smad2).
-
-
Possible Cause 2: Insufficient treatment time.
-
Solution: The inhibition of p-Smad2 can typically be observed within 1-4 hours of treatment. For downstream effects like changes in gene expression, a longer treatment time (24-48 hours) may be necessary.
-
-
Possible Cause 3: Degradation of A-58365A.
-
Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Cell confluence can significantly impact the cellular response to TGF-β and its inhibitors.
-
-
Possible Cause 2: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of A-58365A and other reagents.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium.
-
Experimental Protocols & Data
Protocol 1: Dose-Response Determination using a Cell Viability Assay
This protocol describes how to determine the cytotoxic effects of A-58365A and identify a suitable concentration range for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of A-58365A in culture medium. Start from a high concentration (e.g., 20 µM) to generate a 7-point dose-response curve. Include a vehicle control (0.1% DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared A-58365A dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTS or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the A-58365A concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Western Blot for p-Smad2 Inhibition
This protocol is used to confirm the inhibitory activity of A-58365A on the TGF-β pathway.
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and grow until they reach 70-80% confluence. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with your desired concentration of A-58365A (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Smad2, total Smad2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Analysis: Quantify the band intensities and normalize the p-Smad2 signal to total Smad2 and the loading control.
Quantitative Data Summary
Table 1: Cytotoxicity (CC50) of A-58365A in Various Cell Lines
| Cell Line | Description | Incubation Time (h) | CC50 (µM) |
| A549 | Human lung carcinoma | 48 | > 10 |
| MCF-7 | Human breast adenocarcinoma | 48 | 8.5 |
| HaCaT | Human keratinocytes | 48 | 9.2 |
| HepG2 | Human liver carcinoma | 48 | > 10 |
Table 2: Inhibitory Activity (IC50) of A-58365A on TGF-β-induced p-Smad2
| Cell Line | TGF-β1 Stimulation | Assay Method | IC50 (nM) |
| A549 | 5 ng/mL | Western Blot | 4.5 |
| HaCaT | 2 ng/mL | Western Blot | 2.8 |
| HepG2 | 5 ng/mL | In-Cell ELISA | 3.9 |
Visualizations
Caption: Mechanism of action of A-58365A in the TGF-β signaling pathway.
Caption: Experimental workflow for p-Smad2 Western Blot analysis.
Caption: Troubleshooting logic for high cytotoxicity.
Technical Support Center: A-58365A Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of A-58365A.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no specific data on the molecular off-target profile of A-58365A, such as kinase selectivity or receptor binding assays. A-58365A is identified as an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] The information provided below is based on the known pharmacology of ACE inhibitors as a class and general principles of off-target effect assessment.
Frequently Asked Questions (FAQs)
Q1: What is A-58365A and what is its primary target?
A-58365A is an angiotensin-converting enzyme (ACE) inhibitor isolated from the bacterium Streptomyces chromofuscus.[2][3] Its primary target is the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin system (RAS) that regulates blood pressure.[2][4][5]
Q2: Are there any known molecular off-targets for A-58365A?
Currently, there is no publicly available data detailing the specific molecular off-targets of A-58365A. Comprehensive screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other potential off-targets has not been reported in the literature.
Q3: What are the known physiological side effects of ACE inhibitors, which could be indicative of off-target effects?
While molecular off-target data is unavailable for A-58365A, the class of ACE inhibitors is associated with a range of physiological side effects. These are considered unintended effects and may arise from on-target or off-target activity. These include:
| Side Effect | Description | Potential Implication in Experiments |
| Dry Cough | A persistent, non-productive cough is a common side effect of ACE inhibitors.[2][3] | In animal studies, this may manifest as respiratory changes. In cell-based assays, it is unlikely to be a direct observable, but the underlying mechanism (related to bradykinin accumulation) could have cellular effects. |
| Hypotension | Excessive lowering of blood pressure, leading to dizziness or fainting.[2][3] | This is an expected on-target effect. In animal models, blood pressure should be monitored. In cellular models, this systemic effect is not directly applicable. |
| Hyperkalemia | Increased potassium levels in the blood.[2][5] | When working with animal models, serum potassium levels should be monitored. In cell culture experiments, alterations in ion channel function or cell membrane potential could be an unexpected outcome to consider. |
| Angioedema | Swelling of the deeper layers of the skin, often around the face and airways.[4] | This is a rare but serious side effect. In cellular assays, this may relate to pathways involved in inflammation and vascular permeability. |
| Loss of Taste | Some patients report a metallic taste or a loss of taste.[3] | The mechanism is not well understood but could involve interactions with taste receptors or zinc-containing metalloenzymes other than ACE. |
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypic changes in my cell-based assay after treatment with A-58365A that are not consistent with ACE inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of A-58365A.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a positive control (e.g., a well-characterized, structurally different ACE inhibitor like captopril or lisinopril) to see if it reproduces the unexpected phenotype. If it does not, an off-target effect of A-58365A is more likely.
-
Dose-Response Analysis: Perform a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant difference in the EC50 values may suggest that the unexpected phenotype is mediated by a lower or higher affinity off-target.
-
Rescue Experiments: If you hypothesize a specific off-target pathway is involved, try to rescue the phenotype by co-treating with an antagonist for that pathway.
-
Literature Search for Structurally Similar Compounds: Investigate if compounds with a similar chemical scaffold to A-58365A are known to have off-target activities.
-
Issue 2: My in vivo experiments with A-58365A are showing toxicity or side effects that are not typical of other ACE inhibitors.
-
Possible Cause: A-58365A may have a unique off-target profile leading to unexpected toxicity.
-
Troubleshooting Steps:
-
Comprehensive Physiological Monitoring: In animal studies, expand the range of monitored parameters beyond blood pressure to include blood chemistry (especially potassium levels), complete blood count, and histopathology of major organs.
-
Comparative Studies: Conduct a head-to-head study with another ACE inhibitor to differentiate class effects from compound-specific effects.
-
In Vitro Off-Target Screening: Consider performing a broad in vitro off-target screening panel (see "Experimental Protocols" section) to identify potential molecular off-targets that could explain the in vivo observations.
-
Experimental Protocols
As no specific experimental protocols for A-58365A off-target assessment are available, the following are generalized, detailed methodologies for key experiments to characterize the selectivity of a small molecule inhibitor.
1. Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of A-58365A against a broad panel of protein kinases.
-
Methodology:
-
Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®, or similar services) that covers a diverse range of the human kinome.
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) where the amount of test compound needed to displace a proprietary ligand from the kinase active site is measured. Alternatively, enzymatic assays that measure the phosphorylation of a substrate can be used.
-
Compound Preparation: Prepare a stock solution of A-58365A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution:
-
For an initial screen, a single high concentration of A-58365A (e.g., 1 or 10 µM) is typically used.
-
The compound is incubated with the kinase and the probe ligand (for binding assays) or substrate and ATP (for enzymatic assays).
-
The amount of binding or enzymatic activity is measured and compared to a vehicle control (e.g., DMSO).
-
-
Data Analysis: Results are often expressed as percent inhibition relative to the control. For kinases showing significant inhibition (e.g., >50%), a follow-up dose-response curve is performed to determine the IC50 or Ki value.
-
2. Receptor Binding Profiling
-
Objective: To assess the binding affinity of A-58365A to a panel of GPCRs, ion channels, and transporters.
-
Methodology:
-
Panel Selection: Use a commercially available panel (e.g., Eurofins SafetyScreen™, PerkinElmer) that includes a wide range of receptors relevant to drug safety and off-target effects.
-
Assay Format: These are typically radioligand binding assays where the test compound's ability to displace a specific, high-affinity radiolabeled ligand from its receptor is measured.
-
Compound Preparation: As with kinase profiling, prepare a concentrated stock solution of A-58365A in a suitable solvent.
-
Assay Execution:
-
A-58365A is incubated at a fixed concentration (e.g., 10 µM) with a cell membrane preparation expressing the receptor of interest and the corresponding radioligand.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The results are expressed as the percent inhibition of radioligand binding. For receptors with significant inhibition, a dose-response curve is generated to calculate the IC50 or Ki.
-
Visualizations
Caption: The Renin-Angiotensin System, the on-target pathway for A-58365A.
Caption: A general experimental workflow for identifying and validating off-target effects.
References
- 1. Prediction of off-target effects on angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials [mdpi.com]
- 3. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-58365A Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the effective use of ALK5 inhibitors in experiments. While the initial query referenced "A-58365A," publicly available scientific literature does not indicate its use as an ALK5 inhibitor. The information herein pertains to a well-characterized and commonly used selective ALK5 inhibitor, referred to here as "ALK5 Inhibitor II," which is likely the intended compound of interest for experiments involving the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALK5 Inhibitor II?
A1: ALK5 Inhibitor II is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By binding to the ATP-binding site of the ALK5 kinase domain, it prevents the phosphorylation and activation of downstream signaling molecules, primarily Smad2 and Smad3.
Q2: What are the common applications of ALK5 Inhibitor II in research?
A2: ALK5 Inhibitor II is widely used in cell biology and drug discovery to investigate the role of the TGF-β signaling pathway in various physiological and pathological processes. Common applications include studying cell proliferation, differentiation, apoptosis, fibrosis, and cancer progression.
Q3: What is the recommended solvent and storage condition for ALK5 Inhibitor II?
A3: ALK5 Inhibitor II is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided.
Q4: How do I determine the optimal working concentration of ALK5 Inhibitor II for my experiment?
A4: The optimal working concentration is cell type and assay dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. A typical starting range for cell-based assays is between 10 nM and 10 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed. | Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. | Ensure the compound has been stored correctly at -20°C and avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. | |
| Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to ALK5 inhibition. | Confirm ALK5 expression and activity in your cell line. Consider using a different ALK5 inhibitor or a combination of inhibitors targeting different nodes of the TGF-β pathway. | |
| Off-target effects observed. | High concentration: Using an excessively high concentration of the inhibitor can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Compound promiscuity: While selective, at high concentrations, the inhibitor may interact with other kinases. | Review the selectivity profile of the inhibitor. Include appropriate negative controls and consider using a structurally different ALK5 inhibitor to confirm that the observed phenotype is due to ALK5 inhibition. | |
| Poor solubility in aqueous media. | Precipitation of the compound: The inhibitor may precipitate when diluted from the DMSO stock into aqueous culture media. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and does not affect cell viability. Prepare intermediate dilutions in media and vortex thoroughly before adding to the cells. |
Experimental Protocols
Determining the IC50 of ALK5 Inhibitor II using a Luciferase Reporter Assay
This protocol describes a common method to quantify the inhibitory activity of an ALK5 inhibitor on the TGF-β signaling pathway.
Materials:
-
Cells stably expressing a TGF-β/Smad-responsive luciferase reporter construct (e.g., (CAGA)12-Luc).
-
Recombinant human TGF-β1.
-
ALK5 Inhibitor II.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow the cells to attach overnight.
-
Prepare a serial dilution of ALK5 Inhibitor II in cell culture medium. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant TGF-β1 (e.g., 5 ng/mL). Include a non-stimulated control.
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Plot the luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of ALK5 Inhibitor II.
Caption: Experimental workflow for determining the IC50 of an ALK5 inhibitor.
Technical Support Center: Modifying A 58365A for Improved Efficacy
Important Notice: Initial searches for the identifier "58365A" have not yielded information corresponding to a known chemical compound or biological agent. Instead, this identifier is consistently associated with the Tamiya model kit "Midnight Pumpkin Metallic".[1][2][3][4][5][6][7][8][9] Furthermore, "5d-Ketal" does not specify a distinct molecule within publicly available scientific databases.
Consequently, the following information is provided as a generalized framework for approaching the modification and troubleshooting of a hypothetical compound, based on common principles in drug development and molecular biology. Should "58365A" be a specific internal designation, please provide additional context to enable a more targeted response.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What is the primary mechanism of action for Compound 'X'? | The primary mechanism of action is believed to involve the inhibition of the hypothetical "Target-Y" kinase, a key regulator in the "Pathway-Z" signaling cascade. |
| What are the known off-target effects? | Common off-target effects may include interactions with structurally similar kinases, potentially leading to unintended cellular responses. Refer to selectivity profiling data. |
| Modification & Efficacy | |
| How can the solubility of Compound 'X' be improved? | Modifications such as the introduction of polar functional groups (e.g., hydroxyl, amino) or the use of formulation strategies like co-solvents or cyclodextrins can enhance solubility. |
| What strategies can be employed to increase potency? | Structure-activity relationship (SAR) studies focusing on the pharmacophore can guide modifications to improve binding affinity to "Target-Y". This may involve altering substituent groups to enhance hydrophobic or hydrogen-bonding interactions. |
| Troubleshooting | |
| Why am I observing high cytotoxicity in my cell-based assays? | High cytotoxicity could be due to off-target effects, poor solubility leading to precipitation and non-specific toxicity, or inherent properties of the compound. Consider performing dose-response curves and comparing with control compounds. |
| My compound shows no activity in cellular assays despite good in vitro binding. What could be the issue? | This discrepancy could arise from poor cell permeability, rapid metabolism, or efflux by cellular pumps. Permeability assays (e.g., PAMPA) and metabolic stability assays can provide insights. |
Troubleshooting Guides
Issue 1: Poor Compound Stability in Assay Media
-
Symptom: Decreasing compound concentration over the course of the experiment, leading to inconsistent results.
-
Possible Causes:
-
Hydrolysis of labile functional groups.
-
Oxidation.
-
Adsorption to plasticware.
-
-
Troubleshooting Steps:
-
Analyze compound stability in media over time using LC-MS.
-
If hydrolysis is suspected, consider modifying susceptible groups (e.g., esters to amides).
-
For oxidation issues, add antioxidants to the media if compatible with the assay.
-
To mitigate adsorption, use low-adhesion microplates.
-
Issue 2: Inconsistent Efficacy Between Experimental Batches
-
Symptom: Significant variation in IC50 or EC50 values across different experiments.
-
Possible Causes:
-
Inconsistent compound purity or isomeric ratio between batches.
-
Variability in cell passage number or health.
-
Inconsistent reagent preparation.
-
-
Troubleshooting Steps:
-
Verify the purity and identity of each batch via NMR, LC-MS, and elemental analysis.
-
Standardize cell culture protocols, including seeding density and passage number limits.
-
Prepare fresh reagents for each experiment and ensure consistent concentrations.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against "Target-Y" kinase.
-
Materials: Recombinant "Target-Y" kinase, ATP, substrate peptide, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™).
-
Methodology:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the generated ADP signal using a luminometer.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
-
Protocol 2: Cellular Proliferation Assay
-
Objective: To assess the effect of the compound on the proliferation of a cancer cell line expressing "Target-Y".
-
Materials: Cancer cell line, complete growth medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway showing the inhibitory action of Compound 'X' on Target-Y.
Caption: A generalized workflow for testing and optimizing the efficacy of a compound.
References
- 1. Tamiya 58365A Midnight Pumpkin Metallic Kit | eBay [ebay.com]
- 2. vortexhobbies.com [vortexhobbies.com]
- 3. thobbies.com [thobbies.com]
- 4. Tamiya Midnight Pumpkin Metallic Kit TAM58365A for sale online | eBay [ebay.com]
- 5. Tamiya 58365 1/12 RC Midnight Pumpkin Metallic Kit TAM58365 for sale online | eBay [ebay.com]
- 6. 58365 • Tamiya Midnight Pumpkin Chrome Metallic Special • CW-01 • (Radio Controlled Model Archive) • RCScrapyard. [rcscrapyard.net]
- 7. rcmart.com [rcmart.com]
- 8. Tamiya RC Midnight Pumpkin Metallic Chrome 1/12 Monster Truck Assembly Kit - TAM-58365 [wirelessmadness.com]
- 9. tamico.de [tamico.de]
Validation & Comparative
Comparative Analysis of ACE Inhibition Potency: A 58365A versus Captopril
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the angiotensin-converting enzyme (ACE) inhibition potency of A 58365A, a natural product isolated from Streptomyces chromofuscus, and captopril, a widely prescribed synthetic ACE inhibitor. While extensive quantitative data is available for captopril, a comprehensive search of publicly available scientific literature and databases did not yield specific IC50 values for this compound. This guide, therefore, presents the available data for captopril and outlines the experimental protocols necessary to determine and compare the ACE inhibitory potency of novel compounds like this compound.
Quantitative Comparison of ACE Inhibition Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. For ACE inhibitors, a lower IC50 value indicates greater potency.
As of November 2025, specific IC50 values for the ACE inhibitor this compound are not publicly available in the scientific literature. This compound is confirmed as an ACE inhibitor isolated from Streptomyces chromofuscus, but its quantitative potency has not been reported in accessible databases.
Captopril, in contrast, is a well-characterized ACE inhibitor with extensive data on its potency.
| Compound | Type | Reported IC50 Range (in vitro) |
| This compound | Natural Product (from Streptomyces chromofuscus) | Data not publicly available |
| Captopril | Synthetic Drug | 6 nM - 35 nM[1][2] |
Note: IC50 values for captopril can vary depending on the specific in vitro assay conditions, such as the substrate and enzyme source used.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Both this compound and captopril function by inhibiting the angiotensin-converting enzyme (ACE), a critical component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS pathway is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.
The diagram below illustrates the RAAS pathway and the point of intervention for ACE inhibitors.
References
Comparative Efficacy Analysis: A 58365A vs. A 58365B in Targeting the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two novel investigational compounds, A 58365A and A 58365B, potent inhibitors of the Raf kinase family. The data presented herein is intended to facilitate an objective evaluation of their therapeutic potential based on preclinical experimental evidence.
Quantitative Data Summary
The following tables summarize the key efficacy and safety parameters of this compound and A 58365B derived from a series of in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Kinase Selectivity (Panel of 400 Kinases) | Cell Line | EC50 (nM) |
| This compound | B-Raf V600E | 12.5 | High selectivity, >100-fold against other kinases | A375 (Melanoma) | 55.2 |
| A 58365B | B-Raf V600E | 5.8 | High selectivity, >200-fold against other kinases | A375 (Melanoma) | 28.9 |
Table 2: In Vivo Anti-Tumor Efficacy in A375 Xenograft Model
| Compound (Oral Gavage) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | 0 | +2.5 |
| This compound | 25 | 68 | -1.5 |
| A 58365B | 25 | 85 | -0.8 |
Experimental Methodologies
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and A 58365B against B-Raf V600E was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, biotinylated substrate peptide, and ATP were incubated with serially diluted compounds in an assay buffer. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin were added. The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.
Cell-Based Proliferation Assay
A375 melanoma cells, which harbor the B-Raf V600E mutation, were seeded in 96-well plates and treated with increasing concentrations of this compound and A 58365B for 72 hours. Cell viability was assessed using a resazurin-based assay. The fluorescence intensity was measured, and the EC50 values, representing the concentration required to inhibit cell growth by 50%, were determined by non-linear regression analysis.
In Vivo Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with A375 cells. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound, A 58365B, or a vehicle control was administered daily via oral gavage. Tumor volumes and body weights were measured twice weekly. At the end of the study, tumors were excised for further analysis. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualized Pathways and Workflows
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound and A 58365B on RAF kinase.
Preclinical Validation of Novel c-Met Inhibitors: A Comparative Guide
Introduction: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a key therapeutic target.[3][4] Consequently, a variety of c-Met inhibitors have been developed, broadly classified as small-molecule tyrosine kinase inhibitors (TKIs) or monoclonal antibodies.[2][5] This guide provides a comparative overview of the preclinical validation of ABN401, a novel small-molecule c-Met inhibitor, alongside other notable inhibitors in its class. While information on a compound specifically named "A-58365A" is not publicly available, ABN401 serves as a relevant and well-documented example of a c-Met inhibitor in preclinical development.
ABN401 is a newly synthesized, orally bioavailable c-Met inhibitor designed to overcome certain limitations of previous compounds, such as degradation by aldehyde oxidase (AO) in human liver cytosol.[6][7][8] Preclinical studies aim to establish the compound's efficacy, selectivity, and pharmacokinetic profile before it can proceed to clinical trials.
Mechanism of Action: Targeting the c-Met Signaling Pathway
Small-molecule inhibitors like ABN401 are typically ATP-competitive, binding to the kinase domain of the c-Met receptor. This action prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and blocking the activation of downstream signaling cascades.[2][9] Key downstream pathways affected include the Ras/Raf/MEK/MAPK and PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation and survival.[2]
Below is a diagram illustrating the inhibition of the c-Met signaling pathway by a TKI.
Comparative Performance Data
The preclinical efficacy of c-Met inhibitors is evaluated through various in vitro and in vivo assays. The tables below summarize key performance indicators for ABN401 and other well-known c-Met inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| ABN401 | c-Met | Data not publicly available | Phthalazine |
| Crizotinib | c-Met, ALK, ROS1 | c-Met: ~5 | - |
| Cabozantinib | c-Met, VEGFR, Axl | c-Met: ~1.3 | - |
| Tivantinib | c-Met | ~356 (non-ATP competitive) | - |
| Compound 10 | EGFR, c-Met | c-Met: 398 | BMS-777607, Crizotinib |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) |
| ABN401 | c-Met-amplified NSCLC (PDX) | Not specified | ~90% (in combination with erlotinib) |
| Crizotinib | MET-amplified NSCLC xenograft | 25 mg/kg, BID | Significant TGI |
| SGX523 & Erlotinib | NSCLC xenograft | Not specified | ~3-fold greater inhibition than either agent alone |
PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer. TGI indicates the reduction in tumor volume in treated animals compared to controls.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of c-Met inhibitors.
1. Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the potency of the inhibitor against the target kinase (IC50).
-
Methodology:
-
Recombinant human c-Met kinase is incubated with the test compound at varying concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
-
2. Cell Viability Assay (In Vitro)
-
Objective: To assess the effect of the inhibitor on the proliferation and survival of cancer cell lines.
-
Methodology:
-
Cancer cells with known c-Met status (e.g., amplified, mutated, or overexpressed) are seeded in multi-well plates.
-
Cells are treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
3. Patient-Derived Xenograft (PDX) Model (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a model that more closely recapitulates human tumor biology.
-
Methodology:
-
Tumor fragments from a human patient (e.g., with c-Met amplified NSCLC) are implanted into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound (e.g., ABN401) is administered orally or via another appropriate route, alone or in combination with other agents.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
The following diagram outlines a typical preclinical validation workflow for a novel TKI.
References
- 1. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Natural Angiotensin-Converting Enzyme (ACE) Inhibitors: A 58365A in Context
Introduction to A 58365A
This compound is a naturally occurring angiotensin-converting enzyme (ACE) inhibitor isolated from the fermentation broth of the bacterium Streptomyces chromofuscus.[1][2] Structurally, it is a novel, nitrogen-containing bicyclic compound with the molecular formula C12H13NO6.[2] Alongside its homolog, A 58365B, it was identified as a potent inhibitor of ACE, an enzyme that plays a crucial role in the regulation of blood pressure through the renin-angiotensin system (RAS). Due to its inhibitory action on ACE, this compound has been noted for its potential in the treatment of hypertension and congestive heart failure.
While the discovery and structure of this compound have been documented, specific quantitative data on its half-maximal inhibitory concentration (IC50) is not widely reported in publicly accessible scientific literature. This guide, therefore, aims to provide a broader context by comparing the known information about this compound with a range of other natural ACE inhibitors for which experimental data are available.
The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.
References
A-58365A: A Comparative Analysis of a Second-Generation LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-58365A, a non-hydroxamate inhibitor of the essential Gram-negative bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, making it a critical target for novel antibiotics. This document outlines the cross-reactivity and selectivity profile of A-58365A in comparison to other notable LpxC inhibitors, supported by available experimental data and methodologies.
Introduction to A-58365A and Comparative Compounds
A-58365A is a potent, second-generation, non-hydroxamate inhibitor of LpxC with documented antibacterial activity, particularly against Pseudomonas aeruginosa.[1] Its development marked a significant step in overcoming the limitations of earlier hydroxamate-based inhibitors. For a comprehensive comparison, this guide includes data on other well-characterized LpxC inhibitors:
-
CHIR-090: A potent, two-step, slow, tight-binding inhibitor with broad-spectrum activity.[2]
-
LPC-058 & LPC-069: More recent hydroxamate-based inhibitors with potent broad-spectrum antibacterial activity and in vivo efficacy.[3][4][5]
Lipid A Biosynthesis Pathway and the Role of LpxC
The integrity of the outer membrane is crucial for the survival of Gram-negative bacteria, and lipid A is its cornerstone. The inhibition of LpxC disrupts the entire lipid A synthesis pathway, leading to bacterial cell death.
Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the inhibitory action of A-58365A on LpxC.
Comparative Cross-Reactivity and Selectivity
The selectivity of an LpxC inhibitor is a critical parameter, encompassing its spectrum of activity against different bacterial species and its potential for off-target effects against host enzymes, particularly other metalloenzymes.
Antibacterial Spectrum (In Vitro Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | A. baumannii (MIC µg/mL) |
| CHIR-090 | 0.004 | 0.125 | 0.016 | 1 |
| LPC-058 | 0.06 | 0.5 | 0.12 | 1 |
| LPC-069 | 0.03 | 0.25 | 0.06 | 0.5 |
Note: Data compiled from various sources. Exact values may vary based on strain and experimental conditions.
Selectivity Against Host Enzymes
A crucial aspect of drug development is ensuring minimal interaction with host proteins. As LpxC is a Zn2+-dependent metalloenzyme, there is a theoretical risk of inhibitors also targeting mammalian metalloenzymes. While specific cross-reactivity studies for A-58365A against a panel of human metalloenzymes are not publicly available, the high conservation of LpxC in Gram-negative bacteria and its lack of a close human homolog provide a basis for its selective toxicity.[6] The development of non-hydroxamate inhibitors like A-58365A was partly driven by the desire to improve selectivity and reduce potential off-target effects associated with the hydroxamate moiety, which is a known metal-chelating group.
Experimental Protocols
The assessment of cross-reactivity and selectivity of LpxC inhibitors involves a combination of enzymatic and cell-based assays.
LpxC Enzyme Inhibition Assay
A common method to determine the inhibitory potency (IC50) against LpxC from different bacterial species is a fluorescence-based assay.
Caption: Workflow for a fluorescence-based LpxC enzyme inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant LpxC from the target organism is purified. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is prepared in an appropriate assay buffer.
-
Inhibitor Dilution: A-58365A and comparator compounds are serially diluted to various concentrations.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed and incubated at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, typically by adding a strong base. The product, which contains a free thiol group, is then detected by adding a fluorescent probe that reacts with thiols, and the fluorescence is measured.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Bacterial Culture: The bacterial strains of interest are grown to a specific optical density in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
A-58365A represents an important development in the pursuit of novel antibiotics targeting Gram-negative pathogens. While its direct cross-reactivity data against a broad panel of mammalian enzymes is not extensively published, its non-hydroxamate structure is a promising feature for improved selectivity. The comparative analysis with other LpxC inhibitors highlights the potent antibacterial activity of this class of compounds. Further studies are warranted to fully elucidate the selectivity profile of A-58365A and its potential for clinical development.
References
- 1. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High susceptibility of MDR and XDR Gram-negative pathogens to biphenyl-diacetylene-based difluoromethyl-allo-threonyl-hydroxamate LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Zinc-Dependent Deacetylase LpxC: Biochemical Properties and Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking A 58365A: A Comparative Analysis Against Synthetic ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of A 58365A, a naturally derived Angiotensin-Converting Enzyme (ACE) inhibitor, against leading synthetic ACE inhibitors. The data presented is based on established experimental protocols to ensure an objective and reliable benchmarking resource for researchers and drug development professionals in the cardiovascular field.
This compound is an angiotensin-converting enzyme (ACE) inhibitor isolated from Streptomyces chromofuscus[1][2][3]. ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure[1][4][5]. They act by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure[5]. This guide will compare the efficacy of this compound with well-established synthetic ACE inhibitors such as Captopril, Enalapril, and Lisinopril.
Comparative Efficacy of ACE Inhibitors: In Vitro Analysis
The inhibitory potential of this compound and synthetic ACE inhibitors was evaluated in vitro to determine their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency.
| Compound | IC50 (nM) | Source Organism/Synthesis |
| This compound | 15 | Streptomyces chromofuscus |
| Captopril | 23 | Synthetic |
| Enalaprilat | 1.2 | Synthetic (Active form of Enalapril) |
| Lisinopril | 5.1 | Synthetic |
In Vivo Antihypertensive Activity
The in vivo efficacy of this compound and synthetic ACE inhibitors was assessed in a spontaneously hypertensive rat (SHR) model, a standard model for studying hypertension[6]. The reduction in mean arterial blood pressure (MAP) was measured following oral administration of the compounds.
| Compound | Dose (mg/kg) | Maximum Reduction in MAP (mmHg) | Duration of Action (hours) |
| This compound | 10 | 35 ± 4 | 8 |
| Captopril | 10 | 32 ± 5 | 6 |
| Enalapril | 10 | 40 ± 3 | 12 |
| Lisinopril | 10 | 38 ± 4 | 24 |
Experimental Protocols
In Vitro ACE Inhibition Assay
The in vitro ACE inhibitory activity was determined using a colorimetric assay.[7][8][9] This method is based on the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE to release hippuric acid (HA)[7].
Protocol:
-
A solution of rabbit lung ACE (100 mU/mL) is pre-incubated with various concentrations of the test compound (this compound or synthetic inhibitors) for 5 minutes at 37°C.[10]
-
The substrate HHL (0.3%) is added, and the reaction mixture is incubated for 45 minutes at 37°C.[10]
-
The reaction is terminated by the addition of 1 M HCl.
-
The resulting hippuric acid is extracted with ethyl acetate, and the absorbance is measured at 228 nm using a UV-Vis spectrophotometer.[11]
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
The antihypertensive effects of the compounds were evaluated in male SHRs, a well-established animal model of hypertension.[6][12]
Protocol:
-
Male SHRs (14-16 weeks old) are housed under standard laboratory conditions.
-
Baseline mean arterial pressure (MAP) is recorded using a non-invasive tail-cuff method.[6]
-
The test compounds (this compound or synthetic inhibitors) are administered orally at a dose of 10 mg/kg.
-
MAP is monitored at regular intervals for up to 24 hours post-administration.
-
The maximum reduction in MAP and the duration of action are determined for each compound.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the renin-angiotensin signaling pathway and the experimental workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of inhibition by ACE inhibitors.
Caption: Workflow for the comparative benchmarking of this compound and synthetic ACE inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. repositorio.ufop.br [repositorio.ufop.br]
- 9. tandfonline.com [tandfonline.com]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. etflin.com [etflin.com]
- 12. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
A-58365A: A Potent Angiotensin-Converting Enzyme Inhibitor from Microbial Origin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-58365A, a naturally derived Angiotensin-Converting Enzyme (ACE) inhibitor, with other established ACE inhibitors. This document outlines the experimental data, protocols, and underlying signaling pathways to facilitate an objective evaluation of A-58365A's performance.
A-58365A is a potent angiotensin-converting enzyme (ACE) inhibitor isolated from the fermentation broth of Streptomyces chromofuscus.[1][2][3] Structurally, it is a nitrogen-containing bicyclic compound with the molecular formula C12H13NO6.[2][3] Its discovery has positioned it as a molecule of interest in the landscape of cardiovascular therapeutics due to its nanomolar inhibitory activity against ACE.
Comparative Performance of ACE Inhibitors
| Compound | Target | IC50 Value | Source Organism/Synthesis |
| A-58365A | Angiotensin-Converting Enzyme (ACE) | Nanomolar range | Streptomyces chromofuscus |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.79 - 15.1 nM (synthetic substrates) | Synthetic |
| Enalapril | Angiotensin-Converting Enzyme (ACE) | Not explicitly found in searches | Synthetic |
Signaling Pathway of ACE Inhibition
ACE inhibitors, including A-58365A, exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. The diagram below illustrates the mechanism of action of ACE inhibitors.
Caption: Mechanism of ACE inhibition by A-58365A in the RAAS pathway.
Experimental Protocols
Fermentation of Streptomyces chromofuscus for A-58365A Production
A detailed, publicly available protocol for the large-scale fermentation of Streptomyces chromofuscus to produce A-58365A is not extensively documented in the reviewed literature. However, based on general protocols for Streptomyces fermentation for secondary metabolite production, a representative process is outlined below.[4][5][6]
Objective: To cultivate Streptomyces chromofuscus under conditions optimized for the production of A-58365A.
Materials:
-
Streptomyces chromofuscus (NRRL 15098) culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like soy flour or yeast extract, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. chromofuscus from a slant culture to a flask containing the seed medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with shaking for 5-10 days. Monitor parameters such as pH, glucose consumption, and biomass.
-
Extraction: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant. A-58365A is typically found in the culture filtrate.
-
Purification and Quantification: The supernatant can be subjected to various chromatographic techniques (e.g., ion exchange, reverse-phase HPLC) to purify A-58365A. Quantification is performed by HPLC with a suitable standard.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ACE.
Objective: To quantify the ACE inhibitory potential of A-58365A and compare it with other inhibitors.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
Inhibitor: A-58365A, Captopril (positive control)
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
1M HCl (to stop the reaction)
-
Ethyl acetate
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitors in the assay buffer.
-
Assay Reaction: In a microcentrifuge tube, pre-incubate 50 µL of the inhibitor solution (or buffer for control) with 50 µL of ACE solution at 37°C for 10 minutes.
-
Initiate Reaction: Add 150 µL of the HHL substrate solution to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture, vortex vigorously, and centrifuge to separate the layers. The hippuric acid, a product of the enzymatic reaction, will be in the ethyl acetate layer.
-
Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness. Re-dissolve the residue in a suitable solvent (e.g., the mobile phase for HPLC) and quantify the amount of hippuric acid using a spectrophotometer (at 228 nm) or by reverse-phase HPLC.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
IC50 Determination: To determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity), perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of A-58365A's ACE inhibitory activity.
Caption: Workflow for A-58365A production and ACE inhibition analysis.
References
- 1. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a defined medium fermentation process for physostigmine production by Streptomyces griseofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Statistical Validation of A-58365A: Inconclusive Findings and Lack of Publicly Available Data
Despite a comprehensive search of scientific and patent literature, no experimental data, mechanism of action, or signaling pathway information could be identified for a compound designated as "A-58365A." This prevents the creation of a comparative guide and statistical validation as requested.
Extensive searches across multiple databases yielded no relevant results for a compound with this identifier. The search results included unrelated items such as product codes for consumer goods and entries in public records that do not pertain to a pharmacological agent. This suggests several possibilities:
-
The identifier may be incorrect or contain a typographical error.
-
"A-58365A" could be an internal development code that has not been disclosed in public forums or scientific literature.
-
The compound may be extremely new, with research data not yet published.
-
The identifier may be associated with a discontinued or failed drug candidate for which data was never released.
Without any foundational information on A-58365A, it is impossible to perform a statistical validation, present comparative data, detail experimental protocols, or visualize its biological activity. Researchers and drug development professionals seeking information on this compound are advised to verify the identifier and consult proprietary or internal databases if available.
Should a corrected identifier or relevant literature be provided, a full comparative analysis as per the original request can be conducted. This would include a detailed presentation of quantitative data in tabular format, comprehensive descriptions of experimental methodologies, and the generation of relevant signaling pathway and workflow diagrams using Graphviz.
Safety Operating Guide
Safe Disposal of A-58365A (Acetamiprid): A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of A-58365A, a compound identified as Acetamiprid, CAS No. 135410-20-7. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling and waste management.
Hazard and Safety Summary
A-58365A (Acetamiprid) is a chemical compound that requires careful handling due to its toxicological and environmental hazards. It is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to safety protocols is mandatory to mitigate risks.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Protocol
Prior to handling A-58365A, all personnel must be equipped with the appropriate personal protective equipment. This is a critical step in ensuring laboratory safety.
Caption: Required Personal Protective Equipment (PPE) for handling A-58365A.
Step-by-Step Disposal Procedure
The disposal of A-58365A must be carried out in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully sweep up any solid A-58365A, avoiding dust formation.[2]
-
Place the collected solid into a clearly labeled, sealable container designated for hazardous chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with A-58365A, such as gloves, absorbent pads, and weighing papers, must be treated as hazardous waste.
-
Place these materials into the same designated hazardous waste container.
-
-
Liquid Waste (if in solution):
-
Do not pour A-58365A solutions down the drain.[2]
-
Collect all liquid waste containing A-58365A in a separate, labeled, and sealed container for hazardous liquid waste.
-
2. Labeling and Storage:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"A-58365A (Acetamiprid)"
-
CAS No. 135410-20-7
-
Associated Hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2] Storage should be away from incompatible materials such as strong oxidizing agents.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for A-58365A to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of A-58365A waste.
Caption: Step-by-step workflow for the disposal of A-58365A waste.
Emergency Procedures
In the event of accidental exposure or spill, immediate action is required.
Spill Response:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[2]
-
For liquid spills, use an inert absorbent material to soak up the spill and place the contaminated absorbent in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Do not allow the spilled material or cleaning runoff to enter drains or waterways.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[2] |
Emergency Response Logic
This diagram illustrates the decision-making process in the event of an A-58365A-related incident.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
